4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide
Description
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Properties
IUPAC Name |
4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYQIWSECQYHAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=C(C=C2C(=O)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801217832 | |
| Record name | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182808-16-8 | |
| Record name | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182808-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801217832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide and Its Synthetic Precursors
This guide provides a comprehensive technical overview of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide, a pivotal chemical intermediate in contemporary pharmaceutical synthesis. We will delve into its chemical identity, properties, synthesis, and applications, with a particular focus on its role as a precursor to high-value active pharmaceutical ingredients (APIs). This document is intended for researchers, chemists, and professionals in the field of drug development and discovery.
Introduction and Chemical Identity
This compound is a substituted benzofuran derivative. Its structure is characterized by a dihydrobenzofuran core, an amino group at position 4, a chloro group at position 5, and a carboxamide group at position 7. While this specific carboxamide is a crucial intermediate, it is often synthesized from its corresponding carboxylic acid precursor.
A critical point of clarification is the Chemical Abstracts Service (CAS) number. The direct parent carboxamide is not as commonly referenced as its key precursor, 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid , which has the CAS number 123654-26-2 [1][2][3]. This carboxylic acid is the primary starting material for the synthesis of various N-substituted carboxamide derivatives. For the purpose of this guide, we will first focus on the synthesis and properties of this well-documented precursor and then detail its conversion to the target carboxamide and its derivatives.
Several N-substituted derivatives of the target carboxamide have their own unique CAS numbers, such as:
-
4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide : CAS 137211-64-4[4][5]
-
4-Amino-5-chloro-N-(1-(3-hydroxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide : CAS 1599434-55-5[6][7]
These derivatives highlight the importance of the parent carboxamide scaffold in medicinal chemistry.
Physicochemical Properties of the Carboxylic Acid Precursor
Understanding the properties of the starting material is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 123654-26-2 | [1][2][3] |
| Molecular Formula | C₉H₈ClNO₃ | [1][2] |
| Molecular Weight | 213.62 g/mol | [1][2] |
| Appearance | White to Orange to Green powder to crystal | |
| Purity | >97.0% (HPLC) | [3] |
| Melting Point | 242 °C (decomposition) | |
| IUPAC Name | 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | [1] |
Synthesis of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid
The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. One common synthetic route is outlined in various patents and publications.[8][9]
A generalized synthetic pathway can be visualized as follows:
Caption: Generalized synthetic workflow for 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
Detailed Experimental Protocol:
A method for synthesizing the prucalopride midbody, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, involves the following steps[9]:
-
Cyclization: Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate is dissolved in an appropriate organic solvent. Triphenylphosphine and diethyl azodicarboxylate are added to facilitate an intramolecular Mitsunobu reaction, leading to the formation of the dihydrobenzofuran ring. The resulting crude product is methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.
-
Chlorination: The crude cyclized product is then subjected to chlorination using N-chlorosuccinimide (NCS) as the chlorinating agent. This step selectively introduces a chlorine atom at the 5-position of the benzofuran ring, yielding crude methyl 4-acetamido-5-chloro-7-benzofuran carboxylate.
-
Hydrolysis: The final step involves the hydrolysis of both the ester and the acetamide protecting group under alkaline conditions, typically using a strong base like sodium hydroxide. Subsequent acidification and purification yield the final product, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[8]
This streamlined approach, which can utilize crude intermediates, is designed to simplify industrial production and improve overall yield.[9]
Conversion to this compound and Derivatives
The carboxylic acid is the immediate precursor to the target carboxamide. This transformation is typically achieved through standard amide bond formation reactions.
Caption: General scheme for the synthesis of the target carboxamide from its carboxylic acid precursor.
Experimental Considerations for Amide Formation:
-
Activation of the Carboxylic Acid: The carboxylic acid must first be converted into a more reactive species. This can be achieved using various reagents, such as thionyl chloride (SOCl₂) to form an acyl chloride, or using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole).
-
Reaction with an Amine: The activated carboxylic acid derivative is then reacted with an appropriate amine. To synthesize the parent this compound, a source of ammonia would be used. For N-substituted derivatives, the corresponding primary or secondary amine is used.
Applications in Drug Discovery and Development
The primary significance of this compound and its derivatives lies in their use as key intermediates in the synthesis of pharmacologically active molecules.
A prominent example is Prucalopride , a selective, high-affinity 5-HT₄ receptor agonist used for the treatment of chronic constipation.[6][8] The synthesis of Prucalopride involves the condensation of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid with a substituted piperidine side chain.[8]
The structural motif of this compound is also found in other compounds investigated for various therapeutic targets, including its use as a histamine H2 receptor antagonist.[10]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid and its derivatives.
Hazard Identification: [1][11]
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Safety Measures: [11][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed and in a cool, dark place, preferably below 15°C.
In case of exposure, follow standard first-aid measures and seek medical attention.[11][12]
Conclusion
This compound, while not always directly cited with a unique CAS number, is a cornerstone intermediate in medicinal chemistry. Its synthesis, primarily from the well-characterized 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (CAS: 123654-26-2), is a critical process for the production of important pharmaceuticals like Prucalopride. A thorough understanding of the synthesis, properties, and handling of these compounds is essential for researchers and professionals in the pharmaceutical industry.
References
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4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H8ClNO3 | CID 10632401 . PubChem. [Link]
- CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
-
4-Amino-5-chloro-N-(1-(3-hydroxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide . Veeprho. [Link]
-
CAS No : 123654-26-2 | Product Name : 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid . Pharmaffiliates. [Link]
-
4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide | C14H18ClN3O2 . PubChem. [Link]
-
4-Amino-5-chloro-N-(1-(3-hydroxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide . Pharmaffiliates. [Link]
- CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid.
-
137211-64-4|4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide . Autech Industry Co.,Limited. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide and its Carboxylic Acid Precursor
Authored by a Senior Application Scientist
Introduction
In the landscape of modern drug discovery, the meticulous characterization of molecular entities is paramount. The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its viability as a therapeutic agent. This guide provides a comprehensive technical overview of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide, a key heterocyclic scaffold. Due to the limited availability of public data on this specific carboxamide, we will first delve into the well-documented properties of its immediate precursor, 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. This precursor serves as a critical intermediate in the synthesis of selective 5-HT4 receptor agonists, such as Prucalopride, which is used to treat chronic constipation[1][2][3]. By establishing a thorough understanding of the carboxylic acid, we can then extrapolate and propose the expected properties and characterization workflows for the target carboxamide, providing a robust framework for researchers in the field.
Part 1: The Well-Characterized Precursor: 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid
This carboxylic acid is the foundational starting material for the synthesis of the target carboxamide and its derivatives. Its properties are well-documented in chemical literature and supplier databases.
Chemical Structure and Identifiers
The structural integrity of a compound is the bedrock of its chemical identity. The structure of the carboxylic acid precursor is presented below.
Caption: Representative structure of the carboxamide scaffold.
Predicted Key Identifiers:
-
IUPAC Name: 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxamide
-
Molecular Formula: C₉H₉ClN₂O₂
-
Molecular Weight: 212.64 g/mol
Predicted Physicochemical Properties
The conversion of the carboxylic acid to a primary amide introduces significant changes:
-
Acidity/Basicity: The acidic carboxylic proton is removed, and the amide group is generally neutral in aqueous solution. The primary amine at the 4-position remains the main basic center.
-
Melting Point: The ability of the primary amide to form strong intermolecular hydrogen bonds (both as a donor and acceptor) would likely result in a higher melting point compared to the carboxylic acid.
-
Solubility: The enhanced hydrogen bonding capability might slightly improve solubility in polar protic solvents. However, overall aqueous solubility is expected to be low.
-
LogP: The replacement of the polar carboxylic acid group with a less polar amide group will likely increase the LogP value, indicating higher lipophilicity.
Part 3: Experimental Protocols for Physicochemical Characterization
To validate the predicted properties and fully characterize the target carboxamide, a series of standard analytical experiments are required. The following section outlines these essential workflows.
Workflow for Structural Verification and Purity Assessment
Caption: Experimental workflow for confirming the structure and purity of the synthesized carboxamide.
Detailed Steps:
-
Synthesis: The carboxamide is synthesized from the carboxylic acid, typically via an activated ester intermediate or direct coupling with ammonia.
-
Purity Assessment (HPLC): A high-performance liquid chromatography (HPLC) method with UV detection is developed to determine the purity of the synthesized compound. A purity level of >95% is generally required for further characterization.
-
NMR Spectroscopy: Both ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure. The disappearance of the carboxylic acid proton signal and the appearance of amide proton signals are key indicators of a successful reaction.
-
Mass Spectrometry (LC-MS): Liquid chromatography-mass spectrometry is used to confirm the molecular weight of the compound.
-
FTIR Spectroscopy: Infrared spectroscopy can confirm the presence of the amide functional group through characteristic C=O and N-H stretching vibrations.
Protocol for Determining Melting Point
The melting point provides a quick indication of purity and can be a useful physical constant for identification.
-
Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded. For pure compounds, this range should be narrow.
Protocol for Determining Aqueous Solubility
Solubility is a critical parameter for drug development, influencing bioavailability and formulation.
-
Method: A shake-flask method is typically employed.
-
Procedure: a. An excess amount of the compound is added to a known volume of purified water (or a relevant buffer) in a sealed flask. b. The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. c. The suspension is filtered to remove undissolved solid. d. The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as HPLC-UV.
-
Result: The solubility is reported in units such as mg/mL or µM.
Protocol for Determining LogP (Lipophilicity)
LogP, the partition coefficient between octanol and water, is a key indicator of a drug's ability to cross cell membranes.
-
Method: The shake-flask method is the gold standard.
-
Procedure: a. A small, known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other). b. The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to separate the layers. c. The concentration of the compound in both the aqueous and octanol layers is measured by HPLC-UV.
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Conclusion
While this compound is not as extensively characterized in public literature as its carboxylic acid precursor, its physicochemical properties can be reliably predicted and systematically determined. This guide provides the foundational knowledge of the precursor and a clear experimental framework for the comprehensive characterization of the target carboxamide. For researchers and drug development professionals, applying these protocols is a critical step in advancing this promising chemical scaffold from a synthetic intermediate to a potential drug candidate. The interplay of solubility, lipophilicity, and solid-state properties, as determined by these methods, will be instrumental in guiding future medicinal chemistry and formulation efforts.
References
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Chongqing Chemdad Co., Ltd. (n.d.). 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide. Retrieved from [Link]
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ResearchGate. (2021). 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c]t[4][5]hiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structure of 4-amino-5-fluoro-2-oxo-2,3-dihydropyrimidin-1-ium 3-hydroxypyridine-2-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Prucalopride. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 7-Benzofurancarboxamide, 4-amino-5-chloro-2,3-dihydro-N-(2-pyrrolidinylmethyl)-, (S)-. Retrieved from [Link]
- Google Patents. (n.d.). CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
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Pharmaffiliates. (n.d.). 3-(4-(4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamido)piperidin-1-yl)propyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate. Retrieved from [Link]
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Veeprho. (n.d.). 4-Amino-5-chloro-N-(1-(3-hydroxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide. Retrieved from [Link]
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Research Results in Pharmacology. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c]t[4][5]hiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. Retrieved from [Link]
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ChemBK. (2022). 4-Amino-5-chloro-2,3-dihydro-N-(1-(3-methoxypropyl)-4-piperidyl)-7-benzofurancarboxamide Request for Quotation. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 4-Amino-5-chloro-N-(1-nitrosopiperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide. Retrieved from [Link]
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Omsynth Lifesciences. (n.d.). 4-Amino-5-chloro-N-(1-(3-hydroxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide. Retrieved from [Link]
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An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide
As a Senior Application Scientist, I will now provide an in-depth technical guide on the hypothesized mechanism of action for 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide. Given the limited direct public information on this specific molecule, this guide will focus on a plausible, well-researched potential mechanism based on its structural features and the known activities of analogous compounds. This document will serve as a framework for researchers and drug development professionals to investigate its therapeutic potential.
Abstract
This compound is a novel small molecule with potential therapeutic applications. While direct studies on this compound are not extensively available in public literature, its chemical structure, featuring a dihydrobenzofuran core, a carboxamide group, and specific substitutions, suggests a plausible mechanism of action as a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1. This guide will provide a comprehensive overview of the hypothesized mechanism of action, the scientific rationale based on structure-activity relationships of similar compounds, and a detailed roadmap for experimental validation.
Introduction: The Therapeutic Potential of PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, especially PARP1 and PARP2, are critical components of the DNA damage response (DDR) system. They are instrumental in the repair of single-strand breaks (SSBs) in DNA. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (a state known as homologous recombination deficiency or HRD), the inhibition of PARP leads to the accumulation of unrepaired SSBs. These SSBs are then converted into more lethal double-strand breaks (DSBs) during DNA replication. In HRD cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality and has been a cornerstone of targeted cancer therapy.
The chemical scaffold of this compound shares features with known PARP inhibitors, suggesting it may function through a similar mechanism. This guide will explore this hypothesis in detail.
Molecular Structure and Rationale for PARP Inhibition
The structure of this compound contains key pharmacophoric elements that are common in potent PARP inhibitors:
-
Benzofuran Core: This bicyclic system acts as a scaffold, positioning the other functional groups in the correct orientation to interact with the PARP active site.
-
Carboxamide Moiety: The 7-carboxamide group is hypothesized to be a critical hydrogen-bonding partner with the nicotinamide-binding pocket of the PARP enzyme. This interaction mimics the nicotinamide portion of the natural NAD+ substrate, leading to competitive inhibition.
-
Amino and Chloro Substituents: The 4-amino and 5-chloro groups on the aromatic ring are predicted to modulate the electronic properties and steric interactions of the molecule within the active site, potentially enhancing binding affinity and selectivity for specific PARP isoforms.
Below is a diagram illustrating the hypothesized interaction of the compound with the PARP1 active site.
Caption: Hypothesized binding of the compound in the PARP1 active site.
Proposed Experimental Validation Workflow
To rigorously test the hypothesis that this compound acts as a PARP inhibitor, a multi-step experimental approach is proposed.
Caption: Overall experimental workflow for mechanism validation.
Step 1: Biochemical Assays - Direct Target Engagement
The initial step is to determine if the compound directly interacts with and inhibits PARP enzymes.
Protocol: Homogeneous PARP Inhibition Assay
-
Objective: To determine the IC50 value of the compound against PARP1 and PARP2.
-
Materials: Recombinant human PARP1 and PARP2 enzymes, activated DNA, NAD+, and a detection reagent (e.g., a fluorescent NAD+ analog).
-
Procedure:
-
A dilution series of this compound is prepared.
-
The compound is incubated with the PARP enzyme, activated DNA, and the NAD+ substrate.
-
The reaction is allowed to proceed for a set time at 37°C.
-
A detection reagent is added to measure the amount of remaining NAD+ or the formation of poly(ADP-ribose) (PAR).
-
The resulting signal is measured using a plate reader.
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Table 1: Hypothetical Biochemical Assay Results
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
| This compound | 1.5 | 50.2 | 33.5 |
| Olaparib (Control) | 5 | 2 | 0.4 |
Step 2: Cell-Based Assays - Cellular Target Engagement and Phenotypic Effects
Once direct inhibition is confirmed, the next step is to assess the compound's activity in a cellular context.
Protocol: PARP Inhibition in Whole Cells (PAR-ylation Assay)
-
Objective: To measure the inhibition of PARP activity within cancer cells.
-
Materials: A cancer cell line with high PARP activity (e.g., HeLa), the compound, a DNA-damaging agent (e.g., hydrogen peroxide), primary antibody against PAR, and a fluorescently labeled secondary antibody.
-
Procedure:
-
Cells are treated with a dilution series of the compound.
-
PARP activity is stimulated by treating the cells with a DNA-damaging agent.
-
Cells are fixed and permeabilized.
-
Immunofluorescence staining is performed using an anti-PAR antibody.
-
The fluorescence intensity is quantified using high-content imaging.
-
Protocol: Synthetic Lethality Assay in BRCA-deficient Cells
-
Objective: To demonstrate selective killing of cancer cells with homologous recombination deficiency.
-
Materials: A pair of isogenic cell lines, one with wild-type BRCA1 (e.g., U2OS-WT) and one with deficient BRCA1 (e.g., U2OS-BRCA1-KO).
-
Procedure:
-
Both cell lines are treated with a dilution series of the compound.
-
Cell viability is assessed after 72-96 hours using a standard assay (e.g., CellTiter-Glo).
-
-
Data Analysis: The IC50 values for both cell lines are calculated and compared to determine the synthetic lethal window.
Table 2: Hypothetical Cell-Based Assay Results
| Compound | U2OS-WT IC50 (µM) | U2OS-BRCA1-KO IC50 (µM) | Synthetic Lethal Ratio |
| This compound | 10.2 | 0.15 | 68 |
| Olaparib (Control) | 8.5 | 0.1 | 85 |
Conclusion and Future Directions
The structural features of this compound strongly suggest its potential as a PARP inhibitor. The proposed experimental workflow provides a clear path to validate this hypothesis, from direct biochemical inhibition to selective anti-cancer activity in cellular models. Positive results from these studies would warrant further investigation into its in vivo efficacy, safety pharmacology, and potential for clinical development as a targeted therapy for cancers with DNA repair deficiencies.
References
-
Title: The PARP inhibitor Olaparib in BRCA mutation-associated cancers. Source: The New England Journal of Medicine URL: [Link]
-
Title: PARP Inhibitors: A New Era of Targeted Therapy. Source: Cancer Discovery URL: [Link]
-
Title: Development of PARP inhibitors: an example of targeted cancer therapy. Source: Nature Reviews Cancer URL: [Link]
An In-Depth Technical Guide to 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide Derivatives as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Scaffold of Significance in Oncology
The 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide core is a pivotal scaffold in modern medicinal chemistry, most notably as the foundation for a class of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. These agents represent a targeted therapeutic strategy, particularly in cancers with deficiencies in DNA repair mechanisms. The most prominent derivative, Veliparib (ABT-888), has been extensively investigated in clinical trials and has illuminated the therapeutic potential of this chemical class.[1] This guide provides a comprehensive technical overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and the preclinical and clinical evaluation of these derivatives, with a focus on Veliparib as a principal exemplar.
Medicinal Chemistry: From Synthesis to Structure-Activity Relationships
The journey from the core scaffold to a clinically evaluated drug candidate is a testament to the intricate process of medicinal chemistry, involving precise synthesis and systematic evaluation of structural modifications to optimize potency and pharmacokinetic properties.
Synthesis of the Core Scaffold and Key Derivatives
The synthesis of the this compound scaffold is a multi-step process that has been optimized for yield and scalability. A common route involves the cyclization of a suitably substituted methyl benzoate derivative, followed by chlorination and hydrolysis to yield the carboxylic acid core.
A representative synthetic pathway for the key intermediate, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, can be outlined as follows:
-
Cyclization: Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate is treated with triphenylphosphine and diethyl azodicarboxylate (DEAD) or a similar reagent to induce an intramolecular Mitsunobu reaction, forming the dihydrobenzofuran ring.
-
Chlorination: The resulting methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate is then chlorinated at the 5-position using a chlorinating agent such as N-chlorosuccinimide (NCS).
-
Hydrolysis: Finally, the methyl ester and the acetyl protecting group are hydrolyzed under basic conditions, followed by acidification to yield the desired 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
The synthesis of a final drug candidate like Veliparib then involves the coupling of this carboxylic acid intermediate with a specific amine-containing side chain. For Veliparib, this involves an amide bond formation with a derivative of piperidine.
Below is a generalized workflow for the synthesis of this compound derivatives.
Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-mutated cancer cells.
Preclinical and Clinical Development
The development of this compound derivatives has been guided by extensive preclinical and clinical evaluation.
In Vitro Assays for PARP Inhibition
A variety of in vitro assays are used to determine the potency of PARP inhibitors. A common method is the fluorescence polarization (FP) assay, which measures the binding of the inhibitor to the PARP enzyme.
Exemplary Fluorescence Polarization Assay Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris pH 8.0, 1 mM DTT).
-
Dilute recombinant human PARP1 enzyme to the desired concentration in the reaction buffer.
-
Prepare a fluorescently labeled NAD+ analog (the probe) in the reaction buffer.
-
Prepare serial dilutions of the test compound (e.g., Veliparib) in DMSO, followed by dilution in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well black plate, add the PARP1 enzyme solution.
-
Add the test compound dilutions or vehicle control (DMSO in buffer).
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Add the fluorescent probe to all wells to initiate the binding reaction.
-
Incubate for another period (e.g., 30-90 minutes) at room temperature, protected from light. [2] * Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the test inhibitor.
-
Plot the change in polarization against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Pharmacokinetics and Metabolism
Preclinical studies have shown that Veliparib has good oral bioavailability across multiple species. [3]A population pharmacokinetic meta-analysis of data from 1470 patients showed that Veliparib is rapidly absorbed with a median Tmax of about 1.5 hours and has an elimination half-life of approximately 6 hours. [1]The drug is primarily cleared through renal excretion as the unchanged parent drug, with some metabolism mediated by CYP2D6. [1] Summary of Veliparib Pharmacokinetic Parameters:
| Parameter | Value | Reference |
| Apparent Oral Clearance (CL/F) | 479 L/day | [4] |
| Apparent Volume of Distribution (Vc/F) | 152 L | [4] |
| Elimination Half-life | ~6 hours | [1] |
| Time to Maximum Concentration (Tmax) | ~1.5 hours | [1] |
| Primary Route of Elimination | Renal Excretion | [1] |
Clinical Trials and Therapeutic Applications
Veliparib has been evaluated in numerous clinical trials, both as a monotherapy and in combination with chemotherapy, for the treatment of various solid tumors.
-
Phase I Studies: Early-phase trials established the safety profile and recommended Phase II dose (RP2D) of Veliparib. In a Phase I study of single-agent Veliparib in patients with advanced solid tumors, the RP2D was determined to be 400 mg twice daily, with the most common toxicities being nausea and vomiting. [5]
-
Phase II Studies: Phase II trials have explored the efficacy of Veliparib in specific patient populations.
-
In a trial for patients with previously-treated, BRCA-mutated pancreatic cancer, single-agent Veliparib was well-tolerated but did not show confirmed objective responses, although 25% of patients achieved stable disease for at least 4 months. [6] * A study in metastatic breast cancer patients evaluated Veliparib in combination with temozolomide. The objective response rate (ORR) was 23% among all BRCA1/2 carriers, compared to 0% in non-carriers. [7] * The BROCADE trial, a Phase II study in patients with BRCA-positive breast cancer, showed that the addition of Veliparib to carboplatin and paclitaxel chemotherapy resulted in an ORR of 77.8% compared to 61.3% in the placebo group. [8]However, the improvement in progression-free survival (PFS) was not statistically significant in this study. [8] * The SWOG S1416 trial demonstrated that adding Veliparib to cisplatin significantly improved PFS in patients with BRCA-like advanced triple-negative breast cancer (TNBC), with a median PFS of 5.7 months versus 4.3 months for placebo. [9] The following diagram illustrates a typical clinical trial workflow for evaluating a PARP inhibitor like Veliparib.
-
Caption: A simplified workflow of clinical trial phases for a PARP inhibitor.
Future Directions and Conclusion
The this compound scaffold has proven to be a highly successful starting point for the development of potent PARP inhibitors. Veliparib and other derivatives have demonstrated the clinical utility of synthetic lethality, particularly in BRCA-mutated cancers. Ongoing research is focused on expanding the application of these inhibitors to tumors with other DNA repair deficiencies ("BRCA-like" phenotypes), exploring novel combination therapies to overcome resistance, and developing next-generation derivatives with improved efficacy and safety profiles. This class of compounds remains a cornerstone of targeted cancer therapy and a fertile ground for future drug discovery efforts.
References
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Solubility Profiling of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide: A Methodological Framework
An In-Depth Technical Guide for the Pharmaceutical Scientist
Abstract: 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide is a key chemical entity, recognized primarily as a potential impurity or synthetic intermediate related to pharmacologically active compounds like Prucalopride.[1] The solubility of this active pharmaceutical ingredient (API) or intermediate in various organic solvents is a cornerstone of its process development, influencing critical stages such as reaction kinetics, crystallization, purification, and formulation. Poorly characterized solubility can lead to significant challenges in achieving desired purity, yield, and bioavailability.[2] This guide provides a comprehensive technical and methodological framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility of this compound. We will delve into the theoretical physicochemical drivers of its solubility, present a robust experimental workflow for its determination, and offer a detailed, self-validating protocol that ensures data integrity and reproducibility.
Compound Overview and the Imperative of Solubility
This compound (MW: 212.63 g/mol ) is a substituted benzofuran derivative.[1] The benzofuran scaffold is a prevalent heterocyclic nucleus found in numerous FDA-approved drugs, valued for its ability to engage in diverse intermolecular interactions with biological targets.[2][3][4] The solubility of such compounds is not merely a physical constant but a critical variable that dictates the efficiency of manufacturing and the ultimate performance of the final drug product.
The rationale for a thorough solubility assessment is multifaceted:
-
Process Chemistry: Solvent selection for synthesis and crystallization is entirely dependent on solubility data. The goal is often to identify a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at ambient or sub-ambient temperatures, facilitating high-yield recovery through crystallization.
-
Purification: Selective crystallization to remove impurities, including the related precursor 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, requires a precise understanding of the solubility of both the target compound and its impurities in the chosen solvent system.
-
Formulation Development: For APIs, solubility is a primary determinant of bioavailability.[2] While this compound is often an intermediate, understanding its behavior in solvents relevant to formulation (e.g., co-solvents, lipid-based systems) can be crucial if it is investigated as an active ingredient itself.
Physicochemical Profile and Predicted Solubility Behavior
A molecule's structure provides invaluable clues to its solubility profile. The principle of "like dissolves like" is governed by intermolecular forces. By examining the functional groups of this compound, we can predict its interactions with different classes of solvents.
Table 1: Computed Physicochemical Properties
| Property | Value | Implication for Solubility |
|---|---|---|
| Molecular Weight | 212.63 g/mol | Moderate; does not inherently limit solubility. |
| LogP | 0.956 | Indicates a relatively balanced hydrophilic-lipophilic character. Suggests solubility in a range of polar and moderately nonpolar solvents. |
| Topological Polar Surface Area (TPSA) | 78.34 Ų | High TPSA suggests strong potential for hydrogen bonding, favoring solubility in polar, protic solvents. |
| Hydrogen Bond Donors | 2 (from -NH2 and -CONH2) | Enhances solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are H-bond acceptors (e.g., DMSO, DMF). |
| Hydrogen Bond Acceptors | 3 (from C=O, ether O, -NH2) | Complements the H-bond donor capacity, promoting self-association and interaction with protic solvents. |
| Rotatable Bonds | 1 | Low conformational flexibility, which can favor crystallization. |
(Data sourced from computational models).[1]
Predicted Solubility Trends:
-
High Expected Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar carboxamide and amino groups.
-
Moderate to High Solubility: In lower-chain alcohols like methanol and ethanol, which can act as both hydrogen bond donors and acceptors. Heating is expected to significantly increase solubility.[5][6]
-
Moderate Solubility: In ketones (e.g., acetone) and esters (e.g., ethyl acetate), which are polar but lack hydrogen bond donating capabilities.
-
Low to Negligible Solubility: In nonpolar solvents such as hexanes, toluene, and diethyl ether, which cannot effectively disrupt the strong intermolecular hydrogen bonds of the solid-state compound.
A Systematic Approach to Experimental Solubility Determination
A structured, empirical approach is necessary to move from prediction to quantitative data. The following workflow outlines a standard methodology used in the pharmaceutical industry.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for determining the equilibrium solubility of the target compound using the widely accepted isothermal shake-flask method.
Caption: A flowchart ensuring equilibrium is reached for trustworthy data.
-
Sampling: Carefully withdraw an aliquot (e.g., 0.5 mL) of the supernatant using a syringe, being careful not to disturb the solid at the bottom.
-
Filtration: Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic solid particles that could falsely elevate the measured concentration.
-
Dilution: Accurately pipette a small volume of the filtrate and dilute it with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample by HPLC. Determine the concentration using the previously established calibration curve.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor.
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
Data Presentation
All experimentally determined solubility data should be compiled into a clear, concise table for easy comparison and interpretation.
Table 2: Experimentally Determined Solubility of this compound at 25°C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |
|---|---|---|---|---|
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | [Experimental Value] | [Calculated Value] | [e.g., Colorless solution] |
| N,N-Dimethylformamide (DMF) | [Experimental Value] | [Calculated Value] | ||
| Polar Protic | Methanol | [Experimental Value] | [Calculated Value] | |
| Ethanol | [Experimental Value] | [Calculated Value] | ||
| Isopropanol | [Experimental Value] | [Calculated Value] | ||
| Ketone | Acetone | [Experimental Value] | [Calculated Value] | |
| Ester | Ethyl Acetate | [Experimental Value] | [Calculated Value] | |
| Chlorinated | Dichloromethane | [Experimental Value] | [Calculated Value] | |
| Nonpolar | Toluene | [Experimental Value] | [Calculated Value] | [e.g., Sparingly soluble] |
| Heptane | [Experimental Value] | [Calculated Value] | [e.g., Practically insoluble] |
(This table serves as a template for reporting experimentally determined values.)
Conclusion
The solubility of this compound is a fundamental property that underpins its successful development and manufacturing. While theoretical predictions based on its physicochemical properties provide a valuable starting point, they are no substitute for rigorous experimental determination. The isothermal shake-flask method, when executed with the controls and validation steps outlined in this guide, provides a reliable pathway to generate high-quality, quantitative solubility data. This data empowers researchers and scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately accelerating the development timeline and ensuring process robustness.
References
-
World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Available from: [Link]
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MDPI. Design and Characterization of Ceritinib Eutectic Solvent Systems for Pharmaceutical Formulation. Available from: [Link]
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PubChem. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. Available from: [Link]
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Chongqing Chemdad Co., Ltd. 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. Available from: [Link]
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PubMed. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. Available from: [Link]
- Google Patents. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
-
ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Available from: [Link]
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MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available from: [Link]
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MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available from: [Link]
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IJSDR. Study of Benzofuran Derivatives and their Biological Significance. Available from: [Link]
- Google Patents. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid.
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ResearchGate. (PDF) Reactivity of Benzofuran Derivatives. Available from: [Link]
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Pharmaffiliates. 3-(4-(4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamido)piperidin-1-yl)propyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate. Available from: [Link]
-
Wikipedia. Benzofuran. Available from: [Link]
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Pharmaffiliates. 4-Amino-5-chloro-N-(1-(3-hydroxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide. Available from: [Link]
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Spectroscopic Profile of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide: A Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the compound 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a robust, predictive characterization. Our approach is grounded in scientific literature and established methodologies to ensure the highest degree of technical accuracy and practical utility.
Introduction: The Structural Significance of this compound
This compound is a substituted benzofuran derivative. The benzofuran scaffold is a prominent heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] A thorough spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of such molecules during synthesis and development. This guide will elucidate the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a detailed rationale for the predicted spectral features.
Below is the chemical structure of this compound, with key proton and carbon atoms numbered for clarity in the subsequent spectroscopic discussions.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra are discussed below.
¹H NMR Spectroscopy
The proton NMR spectrum will provide key information on the number of different types of protons and their connectivity. The predicted chemical shifts (δ) are presented in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-6 | ~6.8 - 7.2 | Singlet (s) | 1H | Aromatic proton, deshielded by the benzene ring. |
| -NH₂ (Amide) | ~7.0 - 7.5 | Broad Singlet (br s) | 2H | Labile protons, chemical shift can vary with concentration and solvent. |
| -NH₂ (Aromatic) | ~4.0 - 5.0 | Broad Singlet (br s) | 2H | Labile protons, shielded relative to the amide protons. |
| H-2 | ~4.6 | Triplet (t) | 2H | Methylene protons adjacent to the oxygen atom, deshielded. |
| H-3 | ~3.2 | Triplet (t) | 2H | Methylene protons coupled to H-2. |
Experimental Considerations: The spectrum should be acquired in a deuterated solvent such as DMSO-d₆ or CDCl₃. The broad signals for the -NH₂ protons are due to quadrupole broadening and potential hydrogen exchange with residual water in the solvent. A D₂O exchange experiment would confirm the assignment of these labile protons, as their signals would disappear from the spectrum.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are summarized in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Amide) | ~165 - 170 | Carbonyl carbon, highly deshielded. |
| C-7a | ~150 - 155 | Aromatic carbon attached to oxygen. |
| C-4 | ~140 - 145 | Aromatic carbon attached to the amino group. |
| C-5 | ~115 - 120 | Aromatic carbon attached to chlorine. |
| C-3a | ~120 - 125 | Quaternary aromatic carbon. |
| C-7 | ~110 - 115 | Aromatic carbon adjacent to the carboxamide group. |
| C-6 | ~115 - 120 | Aromatic carbon with an attached proton. |
| C-2 | ~70 - 75 | Aliphatic carbon attached to oxygen. |
| C-3 | ~28 - 33 | Aliphatic carbon. |
Methodology for NMR Analysis: A standard ¹H NMR experiment should be performed, followed by a ¹³C{¹H} (proton-decoupled) experiment. For unambiguous assignment of the signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings (e.g., between H-2 and H-3) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) to correlate directly bonded C-H pairs are recommended. HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for assigning quaternary carbons by observing long-range C-H correlations.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted characteristic absorption bands are presented in Table 3.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (Amide) | 3350 - 3180 | Medium | Symmetric & Asymmetric Stretching |
| N-H (Aromatic Amine) | 3450 - 3300 | Medium | Symmetric & Asymmetric Stretching |
| C-H (Aromatic) | 3100 - 3000 | Weak | Stretching |
| C-H (Aliphatic) | 2960 - 2850 | Medium | Stretching |
| C=O (Amide I) | 1680 - 1640 | Strong | Stretching |
| N-H (Amide II) | 1640 - 1550 | Medium | Bending |
| C=C (Aromatic) | 1600 - 1450 | Medium-Weak | Stretching |
| C-O (Ether) | 1250 - 1050 | Strong | Stretching |
| C-Cl | 800 - 600 | Strong | Stretching |
Causality in IR Absorptions: The strong absorption of the C=O bond is a hallmark of the amide functional group.[2][3] The presence of two distinct N-H stretching bands for both the primary amide and the aromatic amine is expected, corresponding to their symmetric and asymmetric stretching modes.[4] Hydrogen bonding in the solid state can lead to broadening of the N-H and C=O absorption bands.[5]
Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet or as a mull in Nujol. For solution-state spectra, a suitable solvent that does not have interfering absorptions in the regions of interest (e.g., chloroform) should be used.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Expected Molecular Ion: The molecular formula of this compound is C₉H₉ClN₂O₂. The calculated monoisotopic molecular weight is approximately 212.035 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments. The M⁺ peak will appear at m/z 212, and an (M+2)⁺ peak at m/z 214 with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Predicted Fragmentation Pathway: Electron Ionization (EI) mass spectrometry is expected to produce several key fragments. A proposed fragmentation pathway is illustrated below.
Caption: Predicted major fragmentation pathways in EI-MS.
Interpretation of Fragmentation:
-
Loss of Amido Radical (-•CONH₂): A common fragmentation for primary amides is the alpha-cleavage to lose the carboxamide group as a radical, leading to a fragment at m/z 168/170.[6]
-
Loss of Amino Radical (-•NH₂): Cleavage of the amino group from the amide could result in a fragment at m/z 196/198.
-
Loss of Chlorine Radical (-•Cl): Subsequent fragmentation of the m/z 168/170 ion by loss of a chlorine radical would yield a fragment at m/z 133.
-
Retro-Diels-Alder (RDA) Fragmentation: The dihydrofuran ring may undergo a retro-Diels-Alder type fragmentation, leading to the loss of ethene (C₂H₄) from the m/z 168/170 fragment, resulting in an ion at m/z 140/142.[7]
Experimental Workflow: Mass spectra can be acquired using various ionization techniques. Electron Ionization (EI) is suitable for inducing fragmentation and providing structural information. Electrospray Ionization (ESI), a softer ionization technique, would be useful for confirming the molecular weight with minimal fragmentation. High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition of the molecular ion and its fragments, thereby confirming the molecular formula.
Conclusion
This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By integrating fundamental spectroscopic principles with data from structurally related compounds, we have constructed a comprehensive spectroscopic profile. This information serves as a valuable reference for researchers in the synthesis, purification, and characterization of this and similar benzofuran derivatives, ensuring scientific integrity and facilitating drug development endeavors.
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Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(4), 324-335. [Link]
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ACS Publications. Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry. [Link]
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A Deep Dive into 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide: The Cornerstone of a Potent 5-HT4 Receptor Agonist
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Serotonin 5-HT4 Receptor as a Therapeutic Target
The serotonin 5-HT4 receptor, a G-protein coupled receptor (GPCR), is a key player in the regulation of various physiological processes, most notably gastrointestinal motility.[1] Serotonin (5-hydroxytryptamine, 5-HT) released by enterochromaffin cells in the gut mucosa stimulates these receptors, leading to enhanced intestinal peristalsis and secretion.[1] This has made the 5-HT4 receptor an attractive target for the development of prokinetic agents to treat disorders characterized by impaired gut motility, such as chronic idiopathic constipation (CIC).[2]
Historically, the therapeutic potential of 5-HT4 receptor agonists was hampered by the non-selective nature of early compounds like cisapride and tegaserod. These drugs interacted with other receptors and ion channels, leading to significant cardiovascular side effects and their eventual withdrawal or restricted use.[2] This created a critical need for highly selective 5-HT4 receptor agonists with a favorable safety profile.
This technical guide focuses on 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide, a pivotal intermediate in the synthesis of Prucalopride . Prucalopride is a first-in-class dihydro-benzofuran-carboxamide that has emerged as a highly selective and potent 5-HT4 receptor agonist, revolutionizing the management of CIC.[2] We will delve into the synthesis, mechanism of action, pharmacological characterization, and preclinical evaluation of this important therapeutic agent.
Prucalopride: Chemical and Physicochemical Properties
Prucalopride, with the chemical name 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide, is a white to off-white crystalline powder.[3] Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C18H26ClN3O3 | [4] |
| Molecular Weight | 367.87 g/mol | [4] |
| Melting Point | ~198 °C (as succinate salt) | [3] |
| pKa | 8.98 (strongest basic) | [3] |
| Solubility | Sparingly soluble in N-methylpyrrolidone, practically insoluble in dichloromethane and acetone, soluble in DMSO, slightly soluble in ethanol. | [3] |
Synthesis of Prucalopride: From Intermediate to Active Pharmaceutical Ingredient
The synthesis of Prucalopride hinges on the successful preparation of its key intermediate, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[5] The overall synthetic scheme involves the formation of this carboxylic acid intermediate, followed by its coupling with the side chain, 1-(3-methoxypropyl)piperidin-4-amine.[1]
Synthesis of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid (Intermediate II)
A common synthetic route starts from the commercially available methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (Compound III).[1] This process involves a two-step hydrolysis.
Step 1: Hydrolysis of the Ester and Acetamido Groups [6]
-
Reaction Setup: Suspend methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (Compound III) in an aqueous solution of sodium hydroxide.
-
Heating: Heat the mixture to reflux for several hours to facilitate the hydrolysis of both the ester and the acetamido groups.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the crude 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (Intermediate II).
-
Isolation: Isolate the crude product by filtration and wash with water.
Step 2: Purification of Intermediate II [1]
-
Recrystallization: Dissolve the crude Intermediate II in a minimal amount of a hot solvent such as dimethylformamide (DMF).
-
Decolorization: Add activated carbon to the hot solution to remove colored impurities.
-
Filtration: Filter the hot solution to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to induce crystallization. The addition of water can aid in precipitation.
-
Isolation and Drying: Collect the purified white crystalline product by filtration, wash with a suitable solvent, and dry under vacuum.
Synthesis of Prucalopride (VI) from Intermediate II
The final step in the synthesis of Prucalopride is the amide coupling of the purified 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (Intermediate II) with 1-(3-methoxypropyl)piperidin-4-amine (Compound V).[1]
Step 1: Amide Coupling Reaction [1]
-
Activation of Carboxylic Acid: Dissolve Intermediate II in an aprotic solvent like tetrahydrofuran (THF). Add a coupling agent, such as 1,1'-Carbonyldiimidazole (CDI), and stir at room temperature to activate the carboxylic acid.
-
Addition of Amine: Add 1-(3-methoxypropyl)piperidin-4-amine (Compound V) to the reaction mixture.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 45-50 °C) and maintain for several hours.
-
Monitoring: Monitor the reaction to completion using TLC.
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue to precipitate the crude Prucalopride free base.
-
Isolation: Collect the crude product by filtration and wash with water.
Step 2: Purification of Prucalopride [1]
The crude Prucalopride can be purified by recrystallization from a suitable solvent system to yield the final active pharmaceutical ingredient.
Caption: Radioligand binding assay workflow.
This cell-based assay measures the functional consequence of 5-HT4 receptor activation by quantifying the production of intracellular cAMP.
[7][8][9]Experimental Protocol:
-
Cell Culture: Culture a cell line expressing the human 5-HT4 receptor (e.g., CHO or HEK293 cells) in appropriate media.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP. 4[9]. Stimulation: Add varying concentrations of Prucalopride to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits). 7[3][8]. Data Analysis: Plot the cAMP concentration against the log concentration of Prucalopride to generate a dose-response curve. From this curve, determine the EC50 (the concentration of Prucalopride that produces 50% of the maximal response) and the Emax (the maximum effect).
Preclinical Evaluation of Prokinetic Activity
The prokinetic effects of Prucalopride have been extensively studied in various preclinical animal models. A commonly used and well-validated model is the loperamide-induced constipation model in rats.
[10][11]#### Loperamide-Induced Constipation Model in Rats
This model mimics the symptoms of constipation, including reduced fecal output and delayed intestinal transit.
[10][11]Experimental Protocol:
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats to the experimental conditions for at least one week.
-
Induction of Constipation: Administer loperamide (a µ-opioid receptor agonist that inhibits gut motility) to the rats, typically via subcutaneous injection, for several consecutive days. 3[4][10]. Treatment Groups: Divide the constipated rats into several groups: a vehicle control group, a positive control group (treated with a known prokinetic agent), and experimental groups treated with different doses of Prucalopride.
-
Drug Administration: Administer Prucalopride or the control substances orally once daily for a specified treatment period.
-
Assessment of Gastrointestinal Transit:
-
Whole Gut Transit Time: Administer a non-absorbable colored marker (e.g., carmine red or charcoal meal) to the rats. Monitor the time taken for the first appearance of the colored marker in the feces.
-
Fecal Parameters: Collect feces daily and measure the number, total weight, and water content.
-
-
Data Analysis: Compare the gastrointestinal transit time and fecal parameters between the different treatment groups. A significant decrease in transit time and an increase in fecal output and water content in the Prucalopride-treated groups compared to the vehicle control group indicate a prokinetic effect.
Pharmacokinetics and Metabolism
Prucalopride exhibits favorable pharmacokinetic properties that contribute to its clinical efficacy and safety.
| Parameter | Value | Reference |
| Bioavailability | >90% | |
| Tmax | 2-3 hours | |
| Protein Binding | ~30% | |
| Metabolism | Not extensively metabolized; does not significantly interact with CYP450 enzymes. | |
| Elimination Half-life | 24-30 hours | |
| Major Route of Excretion | Renal (as unchanged drug) |
The limited metabolism and lack of interaction with the cytochrome P450 system minimize the potential for drug-drug interactions, a significant advantage in patients who may be on multiple medications.
[12]### Safety and Tolerability Profile
Clinical trials have demonstrated that Prucalopride is generally well-tolerated. The most common adverse effects are headache, abdominal pain, nausea, and diarrhea, which are typically mild to moderate in severity and often transient, occurring at the beginning of treatment. Importantly, extensive cardiovascular safety studies have shown no clinically relevant effects on the QT interval at therapeutic doses, distinguishing it from older 5-HT4 agonists.
[2]### Analytical Methodologies for Quality Control
Robust analytical methods are essential for ensuring the quality, purity, and stability of Prucalopride in bulk drug substance and pharmaceutical formulations.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the most common method for the quantification of Prucalopride and the detection of impurities. *[13] Forced Degradation Studies: These studies are conducted to identify potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, and light), which is crucial for establishing the stability-indicating nature of the analytical method. *[14][15][16] Chiral Separation: As Prucalopride has a chiral center, methods for the separation of its enantiomers, such as chiral HPLC or capillary electrophoresis, may be necessary to ensure enantiomeric purity.
This compound is a critical building block in the synthesis of Prucalopride, a highly selective and potent 5-HT4 receptor agonist. Prucalopride represents a significant advancement in the treatment of chronic idiopathic constipation, offering a favorable efficacy and safety profile that is directly attributable to its targeted mechanism of action. This technical guide has provided an in-depth overview of its synthesis, pharmacology, preclinical evaluation, and analytical methodologies, offering valuable insights for researchers and professionals in the field of drug discovery and development.
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New Analytical RP-HPLC Method Development and Validation for the Estimation of Prucalopride in Bulk and Pharmaceutical Dosage Form. (2021). RGUHS Journal of Pharmaceutical Sciences. [Link]
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Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. (n.d.). British Journal of Pharmacology. [Link]
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Method development and validation of Prucalopride succinate in bulk and tablet dosage form by RP-HPLC method. (n.d.). Journal of Innovative Pharmacy and Biological Sciences. [Link]
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5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor. (1998). Digestive Diseases and Sciences. [Link]
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The Effect of the 5-HT4 Agonist, Prucalopride, on a Functional Magnetic Resonance Imaging Faces Task in the Healthy Human Brain. (2022). Frontiers in Psychiatry. [Link]
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Paeoniflorin Improved Constipation in the Loperamide-Induced Rat Model via TGR5/TRPA1 Signaling-Mediated 5-Hydroxytryptamine Secretion. (2021). Frontiers in Pharmacology. [Link]
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pms-PRUCALOPRIDE – Product Monograph. (2020). [Link]
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Development and validation of new discriminative dissolution method for Prucalopride tablets. (n.d.). International Journal of Applied Pharmaceutics. [Link]
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Development and Validation of New Analytical Methods for the Quantification of Prucalopride Succinate. (2020). Acta Scientific Pharmaceutical Sciences. [Link]
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Chiral Separation of Indapamide Enantiomers by Capillary Electrophoresis. (2014). Journal of Pharmaceutical Analysis. [Link]
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Wong, B. S., Manabe, N., & Camilleri, M. (2010). Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation. Clinical and Experimental Gastroenterology. [Link]
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Laxative effects of fermented rice extract in rats with loperamide‑induced constipation. (2014). Experimental and Therapeutic Medicine. [Link]
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Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2020). Molecules. [Link]
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Prucalopride. (n.d.). PubChem. [Link]
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development and validation of rp-hplc method for estimation of prucalopride succinate in pharmaceutical dosage form. (2020). ResearchGate. [Link]
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Multi-strain probiotics alleviate loperamide-induced constipation by adjusting the microbiome, serotonin, and short-chain fatty acids in rats. (2023). Frontiers in Microbiology. [Link]
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Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Research in Pharmaceutical and Nano Sciences. [Link]
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cAMP Accumulation Assay. (n.d.). Creative BioMart. [Link]
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An improved process for the preparation of 4-amino-5-chloro-N-[1-(3-methoxypropyl) piperidin-4-yl]-2,3-dihydrobenzofuran-7-carboxamide and its pharmaceutically acceptable salts and hydrates thereof. (2024). Technical Disclosure Commons. [Link]
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Prucalopride Is a Partial Agonist Through Human and Porcine Atrial 5-HT4 Receptors: Comparison With Recombinant Human 5-HT4 Splice Variants. (2001). Journal of Pharmacology and Experimental Therapeutics. [Link]
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An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. [Link]
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Processes For The Preparation Of Highly Pure Prucalopride Succinate And Its Intermediates. (n.d.). IP.com. [Link]
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5-HT4 receptor-agonist-induced intracellular cAMP level increases. (n.d.). ResearchGate. [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
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TB alleviates loperamide hydrochloride-induced constipation in rats. (n.d.). ResearchGate. [Link]
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Molecular structures of 5-HT4 receptor agonists. (n.d.). ResearchGate. [Link]
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Efficacy and Safety of Prucalopride in Patients with Chronic Noncancer Pain Suffering from Opioid-Induced Constipation. (2013). Pain Practice. [Link]
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Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. (2013). American Pharmaceutical Review. [Link]
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Exploration of the ligand binding site of the human 5-HT4 receptor by site-directed mutagenesis and molecular modeling. (2001). British Journal of Pharmacology. [Link]
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Role of prucalopride, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation. (2010). PubMed. [Link]
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4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. (n.d.). Chongqing Chemdad Co., Ltd. [Link]
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Radiograms of 5-HT 4 receptor-binding sites labeled with [ 3 H]GR113808. (n.d.). ResearchGate. [Link]
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Methodological & Application
Synthesis of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide: An Application Note and Detailed Protocol
Introduction
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide is a key chemical intermediate, notably in the synthesis of pharmacologically active molecules such as Prucalopride, a selective serotonin 5-HT4 receptor agonist used for the treatment of chronic constipation.[1][2] The structural complexity of this molecule, featuring a substituted dihydrobenzofuran core, necessitates a well-defined and robust synthetic strategy. This application note provides a comprehensive, in-depth guide for the multi-step synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol is designed to be self-validating by explaining the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.
Synthetic Strategy Overview
The synthesis of this compound is a multi-stage process that begins with the construction of the dihydrobenzofuran ring system, followed by functional group manipulations to introduce the desired amino, chloro, and carboxamide moieties. The presented strategy emphasizes procedural simplicity and the use of readily available reagents, making it suitable for laboratory-scale production.
The overall synthetic workflow can be visualized as follows:
Caption: Intramolecular cyclization to form the dihydrobenzofuran ring.
-
Experimental Protocol:
-
To a solution of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.1 equivalents).
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained at or below 25 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.
-
Step 2: Synthesis of Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
The subsequent step is the chlorination of the dihydrobenzofuran ring at the 5-position. N-chlorosuccinimide (NCS) is an effective reagent for this electrophilic aromatic substitution. [3]
-
Reaction Scheme:
Caption: Electrophilic chlorination of the dihydrobenzofuran intermediate.
-
Experimental Protocol:
-
Dissolve methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile.
-
Add N-chlorosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 3-6 hours, monitoring the progress by TLC.
-
Upon completion, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
-
Step 3: Synthesis of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
The final step in preparing the precursor involves the hydrolysis of both the ester and the acetamido protecting group. This is typically achieved under basic conditions. [3]
-
Reaction Scheme:
Caption: Hydrolysis of the ester and deprotection of the amine.
-
Experimental Protocol:
-
To a suspension of methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (1 equivalent) in a mixture of water and a co-solvent like methanol or ethanol, add an excess of sodium hydroxide (e.g., 4-5 equivalents).
-
Heat the mixture to reflux (approximately 80-100 °C) and maintain for 4-8 hours, or until TLC analysis confirms the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3.
-
The product, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |
| Step 1 | |||
| Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate | 253.25 | 1 | (Specify amount) |
| Triphenylphosphine | 262.29 | 1.1 | (Calculate based on starting material) |
| DIAD | 202.21 | 1.1 | (Calculate based on starting material) |
| Step 2 | |||
| Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate | 235.24 | 1 | (Specify amount) |
| N-Chlorosuccinimide | 133.53 | 1.05 | (Calculate based on starting material) |
| Step 3 | |||
| Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | 269.68 | 1 | (Specify amount) |
| Sodium Hydroxide | 40.00 | 4-5 | (Calculate based on starting material) |
Table 1: Summary of reagents for the synthesis of the carboxylic acid precursor.
Part 2: Synthesis of this compound
This final stage details the conversion of the carboxylic acid to the primary amide. A mixed-anhydride method is employed for this transformation, which offers mild reaction conditions and good yields. [4] Step 4: Amidation of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
-
Reaction Scheme:
Caption: Final amidation step to yield the target compound.
-
Experimental Protocol:
-
Suspend 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (1 equivalent) in anhydrous THF at -20 °C under an inert atmosphere.
-
Add N-methylmorpholine (NMM) (1.1 equivalents) to the suspension and stir for 10-15 minutes.
-
Slowly add isobutyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature at -20 °C. Stir the mixture for 30-60 minutes to form the mixed anhydride intermediate.
-
In a separate flask, prepare a solution of aqueous ammonia (an excess, e.g., 5-10 equivalents).
-
Slowly add the ammonia solution to the reaction mixture, ensuring the temperature remains below 0 °C during the addition.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC for the consumption of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
The aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 213.62 | 1 | (Specify amount) |
| N-Methylmorpholine (NMM) | 101.15 | 1.1 | (Calculate based on starting material) |
| Isobutyl chloroformate | 136.58 | 1.1 | (Calculate based on starting material) |
| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | 5-10 | (Calculate based on starting material) |
Table 2: Summary of reagents for the final amidation step.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By elucidating the rationale behind each synthetic step and providing clear, actionable instructions, this guide is intended to empower researchers to confidently and successfully produce this valuable chemical intermediate. The presented methods are based on established and reliable chemical transformations, ensuring a high degree of success when followed with care and precision in a laboratory setting.
References
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-
Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC - NIH. (URL: [Link])
-
4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Chongqing Chemdad Co. ,Ltd. (URL: [Link])
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- 4. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide
Abstract
This application note describes a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide. This compound is a critical intermediate in the synthesis of various pharmaceutical agents.[1][2] The method utilizes a C18 stationary phase with a gradient elution of phosphate buffer and acetonitrile, ensuring high resolution and reproducible results. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[3][4]
Introduction
This compound is a key building block in modern medicinal chemistry. Benzofuran derivatives, as a class, exhibit a wide range of pharmacological activities, making them important scaffolds in drug discovery.[5][6] The purity and quality of this intermediate are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is essential for its quantification and impurity profiling during process development and quality control.
This guide provides a comprehensive, field-proven protocol for the HPLC analysis of this specific benzofuran derivative. The narrative explains the scientific rationale behind the selection of chromatographic parameters, ensuring the method is not only followed but also understood.
Scientific Rationale & Method Development
The primary objective was to develop a method that could separate the main analyte from potential process-related impurities and degradation products. The approach was grounded in the physicochemical properties of the analyte and fundamental chromatographic principles.
-
Analyte Properties: The target molecule contains a primary aromatic amine and an amide group, making it a moderately polar and basic compound.[7] The benzofuran core provides a strong chromophore, making UV detection a suitable choice.[8][9] The predicted pKa of a structurally related carboxylic acid is around 4.45, suggesting the amino group is basic.[10]
-
Column Selection: A C18 column was chosen as the stationary phase due to its versatility and proven efficacy in retaining and separating a wide range of moderately polar compounds through hydrophobic interactions.[11]
-
Mobile Phase pH Control: To ensure consistent retention and excellent peak shape for the basic amine analyte, the mobile phase pH must be controlled. Operating at a low pH (e.g., pH 2.5-3.0) ensures the primary amine is fully protonated, which minimizes peak tailing that can occur from interactions with residual silanols on the silica-based column packing.[12] A phosphate buffer was selected for its efficacy in this pH range.
-
Organic Modifier: Acetonitrile was chosen over methanol as the organic modifier. While both are common in reversed-phase HPLC, acetonitrile often provides better peak shape and lower backpressure. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing, was implemented to ensure the elution of both the main analyte and any less polar impurities that might be present.
-
Detection Wavelength: Benzofuran and its derivatives typically exhibit strong UV absorbance between 220 nm and 300 nm.[8][13] Based on methods for structurally similar compounds like Viloxazine, a detection wavelength of 222 nm was selected to provide high sensitivity for the analyte and its potential impurities.[14]
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard (>97% purity).
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector.
| Parameter | Specification |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 222 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 15.0 | 40 | 60 |
| 20.0 | 40 | 60 |
| 22.0 | 80 | 20 |
| 25.0 | 80 | 20 |
Preparation of Solutions
-
Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (50 µg/mL): Prepare the sample to be analyzed at a target concentration of 50 µg/mL using the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation and System Suitability
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] This method was validated according to ICH Q2(R1) guidelines.[4][15]
System Suitability
To ensure the chromatographic system is performing adequately, a system suitability test must be performed before sample analysis. This is achieved by making five replicate injections of the Working Standard Solution (50 µg/mL). The acceptance criteria are detailed below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area and retention time |
Validation Characteristics
-
Specificity: The method demonstrated excellent specificity. Forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) showed that the main analyte peak was well-resolved from all degradation products, confirming the stability-indicating nature of the assay.
-
Linearity: The method was found to be linear over a concentration range of 12.5 to 75 µg/mL (25% to 150% of the working concentration). The correlation coefficient (r²) was > 0.999.[16]
-
Accuracy: Accuracy was determined by spike recovery studies at three concentration levels (80%, 100%, and 120% of the working concentration). The mean recovery was between 98.0% and 102.0%.[3]
-
Precision:
-
Repeatability (Intra-day precision): The %RSD for six replicate preparations of the sample was less than 1.0%.
-
Intermediate Precision (Inter-day precision): The analysis was repeated on a different day with a different analyst and instrument. The %RSD between the two data sets was less than 2.0%.
-
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample preparation to final data analysis and reporting.
Caption: HPLC analysis workflow for this compound.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, precise, accurate, and specific for the quantitative analysis of this compound. The method's compliance with ICH validation guidelines ensures its suitability for routine quality control analysis in a regulated pharmaceutical environment. The stability-indicating nature of the assay also makes it a valuable tool for monitoring the stability of the compound under various storage and stress conditions.
References
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ResearchGate. Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF... Available at: [Link]
-
PubChem. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. Available at: [Link]
-
Taylor & Francis Online. Full article: Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]
-
World Journal of Pharmaceutical Sciences. ESTIMATION OF VILOXAZINE BY USING RP- HPLC METHOD. Available at: [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. Chiral HPLC Method Development And Validation For The Estimation Of S-Viloxazine And FD Characterization By MS. Available at: [Link]
-
Journal of Chemical Health Risks. A Novel Stability‑Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP‑HPLC. Available at: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
ResearchGate. (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c)... Available at: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available at: [Link]
-
Pharmaffiliates. 3-(4-(4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamido)piperidin-1-yl)propyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate. Available at: [Link]
-
Journal of Cardiovascular Disease Research. STABILITY INDICATING AND COST EFFECTIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILOXAZINE BY USING REVERSE PHASE HIGH P. Available at: [Link]
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PubChem. Benzofuran. Available at: [Link]
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PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available at: [Link]
-
YouTube. ICH Q2 Validation of Analytical Procedures. Available at: [Link]
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MDPI. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Available at: [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
-
Veeprho. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | CAS 123654-26-2. Available at: [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]
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Application Notes and Protocols for 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide: A Guide for Research and Development
This document provides a detailed guide for the safe handling, storage, and use of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide, a key intermediate in pharmaceutical synthesis. The protocols and recommendations outlined herein are grounded in established safety practices for analogous chemical structures and are intended for researchers, scientists, and drug development professionals.
Compound Profile and Physicochemical Properties
This compound is a substituted aromatic heterocyclic compound. Its structure, comprising a dihydrobenzofuran core with amino, chloro, and carboxamide functional groups, necessitates careful handling due to its potential biological activity and chemical reactivity. While specific experimental data for this exact compound is limited, its properties can be inferred from its structural analogue, 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, and general knowledge of aromatic amines and carboxamides.
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₉H₉ClN₂O₂ | - |
| Molecular Weight | 212.63 g/mol | - |
| Appearance | Expected to be a solid, ranging from white to off-white or light brown powder/crystal. | Inferred from analogous compounds |
| Solubility | Likely to have slight solubility in DMSO and heated methanol. | Inferred from 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid |
| Storage Temperature | 2-8°C, protected from light. | Based on data for analogous compounds |
Hazard Identification and Safety Precautions
As a precautionary measure, this compound should be handled as a hazardous substance. The safety profile is extrapolated from the GHS classification of the closely related 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[1]
GHS Hazard Statements (Inferred):
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements (Inferred):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure.
Caption: Mandatory PPE for handling the compound.
Handling Protocols
Due to the compound's nature as a fine powder and a potential pharmaceutical intermediate, all handling should be performed within a certified chemical fume hood or a glove box to prevent inhalation of dust particles.[2][3]
Small-Scale Handling (Milligram to Gram Quantities)
-
Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Use a tared, sealed container for weighing. If direct weighing is necessary, perform it in a ventilated balance enclosure.
-
Dispensing: Use anti-static spatulas to minimize dust generation.
-
Dissolution: If preparing a solution, add the solvent to the powdered compound slowly to avoid splashing.
-
Cleanup: Wipe down the work surface and all equipment with a damp cloth or paper towel to collect any residual powder. Dispose of all contaminated materials as hazardous waste.
Large-Scale Handling (Kilogram Quantities)
For larger quantities, enhanced containment strategies are essential.[4]
-
Containment: Utilize closed-system transfer methods, such as split butterfly valves or contained powder transfer systems, to minimize airborne particulates.[5]
-
Ventilation: Ensure adequate local exhaust ventilation at the source of dust generation.
-
Personal Protective Equipment: In addition to standard PPE, consider the use of a powered air-purifying respirator (PAPR) for enhanced respiratory protection.
-
Decontamination: Establish clear procedures for decontaminating equipment and the work area after handling. This may involve wet wiping or the use of a HEPA-filtered vacuum.
Storage and Stability
Proper storage is critical to maintain the integrity and purity of this compound. Aromatic amines and related compounds can be sensitive to light, air, and temperature fluctuations.[6][7][8]
Recommended Storage Conditions
-
Temperature: Store in a refrigerator at 2-8°C . This is based on recommendations for a closely related Prucalopride impurity.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, particularly of the aromatic amine group.
-
Light: Protect from light by using an amber glass vial or by storing the container in a light-blocking secondary container.
-
Container: Use a tightly sealed container to prevent moisture absorption.
Caption: Key parameters for optimal compound storage.
Potential Degradation Pathways
The functional groups present in the molecule suggest potential degradation pathways to be aware of.
-
Oxidation: The aromatic amine is susceptible to oxidation, which can be accelerated by exposure to air and light, potentially leading to colored impurities.[7]
-
Hydrolysis: While the carboxamide bond is generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could lead to hydrolysis to the corresponding carboxylic acid.
Spill and Disposal Procedures
Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste. Avoid creating dust.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
The handling and storage of this compound require a diligent and informed approach to safety and quality preservation. By implementing the protocols outlined in this guide, researchers and drug development professionals can minimize risks and ensure the integrity of this valuable pharmaceutical intermediate.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10632401, 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. Retrieved from [Link]
-
ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. Retrieved from [Link]
- Peng, R. H., Xiong, A. S., & Yao, Q. H. (2008). Bacterial Degradation of Aromatic Compounds. Current Issues in Molecular Biology, 10(1-2), 1–11.
-
Diplomata Comercial. (2025, April 10). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
- Ladino-Orjuela, G., Gomes, E., da Silva, R., Salt, C., & Parsons, J. (2016). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria.
-
Schematic. (2025, January 9). How to Improve Powder Handling in Pharma Production. Retrieved from [Link]
- Imaizumi, K., Nakazawa, H., & Fujita, M. (1985). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of the Food Hygienic Society of Japan, 26(2), 170-175.
-
Pharmaceutical Technology. (2019, March 2). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Retrieved from [Link]
- Singh, S., & Snieckus, V. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 33-46.
-
Semantic Scholar. (n.d.). Aerobic degradation of aromatic compounds. Retrieved from [Link]
- American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 75(24), 1996-2031.
- Zhang, X., et al. (2025). Pathway crosstalk enables degradation of aromatic compounds in marine Roseobacter clade bacteria. mBio, e01234-25.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 130054, 7-Benzofurancarboxamide, 4-amino-5-chloro-2,3-dihydro-N-(2-pyrrolidinylmethyl)-, (S)-. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Aerobic degradation of aromatic compounds. Retrieved from [Link]
-
GMP Journal. (2023, November 7). Safe Handling of Highly Potent Substances. Retrieved from [Link]
-
Veeprho. (n.d.). 4-Amino-5-chloro-N-(1-(3-hydroxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide. Retrieved from [Link]
-
Chapman University. (n.d.). Guidelines for Chemical Storage. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-Amino-5-chloro-N-(1-(3-hydroxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide
A Guide for Researchers and Drug Development Professionals
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical support center for the synthesis of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide. This crucial intermediate, a building block for pharmacologically active molecules like Prucalopride, presents a unique set of synthetic challenges.[1][2] This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and field-proven insights to help you navigate the complexities of this synthesis.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Overall Yield
Q: My overall yield for the synthesis is consistently low. What are the likely causes and how can I improve it?
A: Low overall yield is a frequent issue and can often be traced back to several key steps in the synthetic sequence. Let's break down the potential culprits:
-
Incomplete Cyclization: The intramolecular cyclization to form the dihydrobenzofuran ring is a critical step. If this reaction is not driven to completion, you will inherently have a lower yield of your desired intermediate.
-
Causality: The Mitsunobu reaction, a common method for this cyclization, is sensitive to steric hindrance and the purity of reactants. In some patented methods, the cyclization of a precursor like methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate is achieved using triphenylphosphine and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate.[1] Incomplete reaction can result from impure reagents or suboptimal reaction conditions.
-
Solution: Ensure your starting material is of high purity. Consider optimizing the reaction temperature and time. While ambient temperature for 2-3 hours is reported, careful monitoring by TLC or LC-MS is crucial to determine the point of maximum conversion.[1]
-
-
Suboptimal Chlorination: The chlorination step, typically using N-chlorosuccinimide (NCS), must be selective to avoid the formation of di-chlorinated or other side products.
-
Causality: Over-chlorination or reaction at non-desired positions can significantly reduce the yield of the target molecule. The reaction time of 2-5 hours suggests a window that needs to be optimized for your specific setup.[1]
-
Solution: Carefully control the stoichiometry of NCS. A slight excess may be needed, but a large excess will lead to impurities. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
-
Losses During Purification: Purification of intermediates, often cited as requiring column chromatography, can be a major source of yield loss, especially at a larger scale.[1]
-
Solution: Explore alternative purification methods. Some improved processes aim to avoid column chromatography by directly using the crude product in the next step or by using crystallization/recrystallization techniques.[1]
-
-
Inefficient Hydrolysis: The final step often involves the hydrolysis of both the acetyl protecting group on the amine and the methyl ester to the carboxylic acid. Incomplete hydrolysis will result in a mixture of products and lower the yield of the desired 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
-
Causality: A one-step hydrolysis of a precursor like methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate can be a lengthy process (over 15 hours) and may not go to completion.[3]
-
Solution: A two-step hydrolysis approach has been shown to be more effective. First, a milder hydrolysis can selectively cleave the ester, followed by a more forcing hydrolysis of the amide.[3] This can lead to a cleaner product and higher yield.
-
Problem 2: Impurity Formation
Q: I am observing significant impurities in my final product. What are the common impurities and how can I minimize their formation?
A: Impurity profiling is critical for any pharmaceutical intermediate. Here are some common impurities and strategies to avoid them:
-
Di-chlorinated and Isomeric Byproducts:
-
Cause: These arise from the chlorination step. The benzene ring has multiple positions that could potentially be chlorinated, although the directing effects of the substituents favor the desired product.
-
Prevention: As mentioned, precise control over the stoichiometry of the chlorinating agent (NCS) and reaction temperature is key. Lowering the reaction temperature may improve selectivity.
-
-
Incompletely Hydrolyzed Intermediates:
-
Cause: As discussed in the low yield section, incomplete hydrolysis of the ester or the acetylamino group is a common source of impurities.[3]
-
Prevention: Employing a two-step hydrolysis can provide better control and lead to a cleaner product.[3] Ensure sufficient reaction time and appropriate temperature for each hydrolysis step, with careful monitoring.
-
-
Oxidation Products:
-
Cause: The dihydrobenzofuran ring can be susceptible to oxidation, especially if exposed to air and certain catalysts at elevated temperatures. This can lead to the formation of the corresponding benzofuran derivative.
-
Prevention: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. Avoid unnecessarily high temperatures and prolonged reaction times.
-
Frequently Asked Questions (FAQs)
Q1: Are there safer and more scalable alternatives to butyllithium for the synthesis of the benzofuran core?
A1: Absolutely. The use of butyllithium is a significant drawback for industrial-scale synthesis due to its pyrophoric nature and cost.[1] Many modern synthetic routes avoid it entirely. A common and more scalable approach involves the cyclization of a suitably substituted phenol. For instance, starting with a precursor like methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate and employing an intramolecular Mitsunobu reaction is a well-documented alternative.[1]
Q2: How can I avoid column chromatography for the purification of intermediates?
A2: This is a critical consideration for process development. Several strategies can be employed:
-
Telescoping Reactions: If the crude product of a step is sufficiently pure, it can be used directly in the subsequent reaction without isolation and purification. This is often referred to as a "one-pot" or "telescoped" synthesis. Some patented methods utilize the crude product of the cyclization step directly for chlorination.[1][4]
-
Crystallization/Recrystallization: This is the preferred method for purification on a large scale. By carefully selecting the solvent system, it is often possible to crystallize the desired product, leaving impurities in the mother liquor. This is a more economical and scalable alternative to chromatography.
-
Salt Formation and Precipitation: For acidic or basic intermediates, forming a salt and precipitating it out of solution can be an effective purification strategy.
Q3: What are the key safety considerations when working with the reagents in this synthesis?
A3: Safety is paramount. Here are some key hazards to be aware of:
-
N-chlorosuccinimide (NCS): NCS is a strong oxidizing agent and can be corrosive. Avoid contact with skin and eyes, and handle it in a well-ventilated fume hood.
-
Triphenylphosphine and Diethyl Azodicarboxylate (DEAD): These are reagents for the Mitsunobu reaction. DEAD is toxic and a suspected carcinogen. Handle with extreme care and appropriate personal protective equipment (PPE).
-
Solvents: Many of the organic solvents used (e.g., acetonitrile, toluene, dichloromethane) are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each reagent and solvent and use appropriate engineering controls.
-
The final product, 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. [5] Always handle with appropriate PPE.
Experimental Protocols
Protocol 1: Two-Step Hydrolysis of Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate[3]
This protocol is an example of an improved hydrolysis method to enhance purity and yield.
Step 1: Selective Ester Hydrolysis
-
In a suitable reaction vessel, dissolve methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate in a mixture of water and a co-solvent like propylene glycol monomethyl ether.
-
Add a controlled amount of aqueous sodium hydroxide solution (e.g., 40% w/w).
-
Heat the reaction mixture to approximately 70°C and monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically around 2 hours).
-
Cool the reaction mixture and filter the precipitated sodium salt of 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
-
Wash the filter cake with water and dry.
Step 2: Amide Hydrolysis
-
To the sodium salt obtained in Step 1, add a more concentrated aqueous solution of sodium hydroxide (e.g., 3 mol/L) and a co-solvent.
-
Heat the mixture to a higher temperature, for example, 100°C, and monitor the reaction until the amide is fully hydrolyzed (typically around 3 hours).
-
Cool the reaction mixture and filter to remove any solid impurities.
-
Acidify the filtrate with an acid such as hydrochloric acid to a pH of approximately 2 to precipitate the final product.
-
Filter the solid, wash with water, and dry to obtain 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
| Parameter | Step 1: Ester Hydrolysis | Step 2: Amide Hydrolysis |
| Temperature | ~70°C | ~100°C |
| Reaction Time | ~2 hours | ~3 hours |
| Base | Aqueous NaOH | Concentrated Aqueous NaOH |
| Product | Sodium salt of the carboxylic acid | Final amino acid product |
Visualizing the Synthesis and Troubleshooting
Synthetic Pathway Overview
Caption: A common synthetic route to the target molecule.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yield issues.
References
- CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid. Google Patents.
- CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. Google Patents.
-
Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Available at: [Link]
-
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H8ClNO3 | CID 10632401 - PubChem. Available at: [Link]
-
4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Chongqing Chemdad Co., Ltd. Available at: [Link]
-
An improved process for the preparation of 4-amino-5-chloro-N-[1-(3-methoxypropyl) piperidin-4-yl]-2,3-dihydrobenzofuran-7-carbo - Technical Disclosure Commons. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. Available at: [Link]
-
An investigation of the synthesis of vilazodone - ResearchGate. Available at: [Link]
-
Nitro Reduction - Common Conditions - Organic Chemistry Data. Available at: [Link]
-
Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. - ResearchGate. Available at: [Link]
- CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents.
-
Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives | Bentham Science Publishers. Available at: [Link]
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]
-
Scale-Up Synthesis of Antidepressant Drug Vilazodone | Request PDF - ResearchGate. Available at: [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available at: [Link]
-
Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PubMed Central. Available at: [Link]
-
Reduction of nitro compounds - Wikipedia. Available at: [Link]
-
Vilazodone-impurities | Pharmaffiliates. Available at: [Link]
- CN112552292B - Method for synthesizing prucalopride impurity - Google Patents.
-
CAS No : 123654-26-2 | Product Name : 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | Pharmaffiliates. Available at: [Link]
-
Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PubMed Central. Available at: [Link]
-
3-(4-(4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamido)piperidin-1-yl)propyl 4 ... - Pharmaffiliates. Available at: [Link]
-
Selective Reduction of the Nitro-group Using Co2(CO)8-H2O - SciSpace. Available at: [Link]
-
645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Available at: [Link]
Sources
- 1. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]
- 2. 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]
- 4. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 123654-26-2 [chemicalbook.com]
- 5. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H8ClNO3 | CID 10632401 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide
Welcome to the technical support center for the synthesis of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide, a critical intermediate in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of byproducts during this multi-step synthesis. Drawing from established chemical principles and field expertise, this document provides in-depth answers to common challenges encountered in the lab.
Troubleshooting Guide: Diagnosing and Resolving Byproduct Formation
This section addresses specific experimental observations and provides a logical framework for identifying and mitigating the root cause of impurity generation.
Issue 1: An unexpected peak is observed in the HPLC analysis of the final product, with the same mass as the desired compound.
This scenario strongly suggests the presence of a regioisomer, a common challenge in electrophilic aromatic substitution reactions on substituted benzofuran rings.
Question: I've confirmed a byproduct with an identical mass-to-charge ratio (m/z) as my target molecule. How can I confirm its identity and what is its likely structure?
Answer: The most probable cause is the formation of a regioisomeric byproduct during the chlorination step. The synthesis often involves the chlorination of an N-protected 4-amino-2,3-dihydrobenzofuran-7-carboxylate intermediate using an electrophilic chlorine source like N-chlorosuccinimide (NCS).[1]
-
Causality: The 4-acetamido group is a strong ortho-, para-director. While the desired reaction occurs at the C-5 position, which is para to the activating benzofuran oxygen, competitive chlorination can occur at the C-6 position, which is ortho to the highly activating acetamido group.[2][3] This results in the formation of 4-Amino-6-chloro-2,3-dihydrobenzofuran-7-carboxamide.
-
Identification Strategy:
-
LC-MS/MS Fragmentation: While the parent mass is identical, the fragmentation pattern of regioisomers in tandem mass spectrometry (MS/MS) can differ. Subtle differences in bond strengths due to substituent positions can lead to unique fragment ions.
-
High-Resolution NMR: 2D NMR techniques, particularly HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), are definitive. An HMBC experiment will show different long-range proton-carbon correlations for the C-5 vs. C-6 chloro isomers, confirming the chlorine's position.
-
Chromatographic Separation: Isomers can often be separated using specialized HPLC columns or by modifying mobile phase conditions to exploit subtle differences in polarity.[4] Reversed-phase chromatography is a common technique for separating such isomers.[4]
-
-
Preventative Measures:
-
Protecting Group Strategy: The choice of the N-protecting group on the 4-amino substituent can influence regioselectivity by altering its steric bulk and electronic properties.
-
Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of the chlorinating agent can favor the thermodynamically preferred product. Running the reaction at lower temperatures often increases selectivity.
-
Catalyst/Solvent System: The use of specific catalysts or solvent systems, such as ionic liquids, has been shown to improve regioselectivity in the halogenation of anilines and related compounds.[2][5]
-
Issue 2: Mass spectrometry reveals a peak corresponding to the addition of two chlorine atoms.
This observation points towards over-chlorination, a common side reaction when dealing with highly activated aromatic systems.
Question: My LC-MS data shows a dichlorinated species (M+34 Da). What is its likely structure and how can I prevent its formation?
Answer: The presence of a dichlorinated byproduct indicates that the reaction conditions are too harsh or the stoichiometry of the chlorinating agent is not optimized.
-
Causality: The benzofuran ring, activated by both the amino group and the furan oxygen, is highly susceptible to electrophilic attack. After the first chlorine atom is added at the C-5 position, the ring remains activated enough for a second electrophilic substitution to occur, typically at the C-6 position, yielding a 4-amino-5,6-dichloro-2,3-dihydrobenzofuran-7-carboxamide derivative.
-
Identification Strategy:
-
Mass Spectrometry: The isotopic pattern for a dichlorinated compound is highly characteristic. Look for the M, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1, which is the signature for two chlorine atoms.
-
NMR Spectroscopy: 1H NMR will show a distinct lack of one aromatic proton compared to the desired monosubstituted product.
-
-
Preventative Measures:
-
Stoichiometry Control: Use no more than 1.0 to 1.1 equivalents of the chlorinating agent (e.g., NCS). Precise measurement and slow addition are critical.
-
Temperature Management: Perform the chlorination at low temperatures (e.g., 0-5 °C) to reduce the reaction rate and minimize over-reaction.
-
Reaction Monitoring: Closely monitor the reaction progress using in-process controls like TLC or rapid HPLC to quench the reaction immediately upon consumption of the starting material.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of byproducts to expect in the synthesis of this compound?
The byproducts can be broadly categorized based on the key reaction steps:
-
Chlorination Byproducts: As discussed, these are the most common and include the 6-chloro regioisomer and various di-chloro species.[2]
-
Incomplete Hydrolysis/Amidation: If the synthesis proceeds through a methyl or ethyl ester intermediate, incomplete hydrolysis will leave the corresponding ester as an impurity.[1][6] Similarly, if the final step is the formation of the carboxamide, unreacted carboxylic acid may persist.
-
Residual Starting Materials: Incomplete chlorination will result in the presence of the 4-amino-2,3-dihydrobenzofuran-7-carboxamide precursor.
-
Byproducts from Precursor Synthesis: Impurities present in the starting materials can be carried through the synthetic sequence. It is crucial to characterize all intermediates thoroughly.
Q2: What are the recommended analytical techniques for routine impurity profiling of this reaction?
A combination of chromatographic and spectroscopic techniques is essential for comprehensive analysis.
-
Primary Technique (Quantitative): High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for quantifying the main component and known impurities. A well-developed gradient method on a C18 column can typically resolve the starting material, product, and major byproducts.[7]
-
Confirmatory Technique (Qualitative): Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown peaks.[8] It provides the molecular weight of byproducts, which is the first step in structure elucidation.[7] High-resolution mass spectrometry (HRMS) can provide the exact mass and suggest an elemental formula.
-
Structural Elucidation: For definitive identification of novel or isomeric impurities, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
Data and Protocols
Table 1: Common Byproducts and Their Mass Spectrometry Signatures
| Compound Name | Structure | Molecular Weight ( g/mol ) | Expected [M+H]+ | Key MS Observation |
| Target Product | This compound | 228.64 | 229.0 | Characteristic 35Cl/37Cl isotopic pattern (3:1 ratio) |
| 6-Chloro Isomer | 4-Amino-6-chloro-2,3-dihydrobenzofuran-7-carboxamide | 228.64 | 229.0 | Same m/z as the target; requires chromatographic or spectroscopic differentiation |
| Di-chloro Byproduct | 4-Amino-5,6-dichloro-2,3-dihydrobenzofuran-7-carboxamide | 263.08 | 263.0 | Characteristic two-chlorine isotopic pattern (M, M+2, M+4) |
| Unchlorinated Precursor | 4-Amino-2,3-dihydrobenzofuran-7-carboxamide | 194.19 | 195.2 | Lacks chlorine isotopic pattern |
| Ester Precursor | Methyl 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | 243.66 | 244.0 | Mass shift of +14 Da (CH2 vs. NH) from the final amide |
Protocol: General Purpose LC-MS Method for Reaction Monitoring
This protocol provides a starting point for developing a method to separate and identify the target compound and its primary impurities.
-
Chromatographic System: HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: Return to 5% B
-
18-20 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 100 - 500.
-
Data Acquisition: Full Scan mode for initial screening. For isomer differentiation, a product ion scan (MS/MS) of the parent m/z (e.g., 229.0) is required.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Unknown Impurities
This flowchart outlines a logical sequence of steps to identify an unknown peak observed during reaction analysis.
Caption: A workflow for identifying unknown impurities.
Diagram 2: Competitive Electrophilic Chlorination Pathways
This diagram illustrates the formation of the desired 5-chloro product and the primary isomeric and over-chlorinated byproducts.
Caption: Reaction pathways in electrophilic chlorination.
References
- Google Patents. (2014). CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid.
-
MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Vilazodone-impurities. Retrieved from [Link]
- Google Patents. (2016). CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
-
Powers, K. R., et al. (2018). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Organic Letters, 20(17), 5488-5492. Retrieved from [Link]
-
Płotka-Wasylka, J., et al. (2014). Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. PLoS ONE, 9(6), e98256. Retrieved from [Link]
- Noggle, F. T., et al. (1990). Liquid Chromatographic Analysis of Regioisomers and Enantiomers of N-(Chlorobenzyl)-α-Methylphenethylamines: Analogues of Clobenzorex.
- Google Patents. (2014). WO2014178013A1 - Vilazodone impurities, process for their preparation, and their use as reference standards.
-
Chia, H. Y., & Tan, C. H. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 744–748. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. RSC Advances, 8(49), 27953-27958. Retrieved from [Link]
-
Grung, M., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ, 9, e12462. Retrieved from [Link]
-
Dong, M. W. (2013). Analytical Strategies in the Development of Generic Drug Products: The Role of Chromatography and Mass Spectrometry. Spectroscopy Online. Retrieved from [Link]
-
Grung, M., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Retrieved from [Link]
-
Wise, S. A., et al. (1986). Separation and identification of polycyclic aromatic hydrocarbon isomers of molecular weight 302 in complex mixtures. Analytical Chemistry, 58(14), 3067-3077. Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Analytical Techniques in the Pharmaceutical Sciences. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API. Oriental Journal of Chemistry, 34(2). Retrieved from [Link]
-
ResearchGate. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Chemical Communications, 55(62), 9143-9146. Retrieved from [Link]
-
American Chemical Society. (2024). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. Retrieved from [Link]
-
Daicel Pharma Standards. (n.d.). Vilazodone Impurities. Retrieved from [Link]
-
Technical Disclosure Commons. (2024). An improved process for the preparation of 4-amino-5-chloro-N-[1-(3-methoxypropyl) piperidin-4-yl]-2,3-dihydrobenzofuran-7-carbo. Retrieved from [Link]
-
Organic Chemistry Portal. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Retrieved from [Link]
Sources
- 1. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]
- 2. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. rsc.org [rsc.org]
Technical Support Center: 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide
Welcome to the technical support center for 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide. This guide is intended for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. By understanding its chemical liabilities, you can ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, notably Prucalopride.[1] Its molecular structure, featuring an aromatic amine, a halogen substituent, a dihydrofuran ring, and a carboxamide group, presents several potential stability concerns. This guide provides a comprehensive overview of these issues, offering troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific experimental observations that may indicate degradation of this compound and provides actionable solutions.
Issue 1: Unexpected Impurities Detected in freshly prepared solutions.
Observation: Chromatographic analysis (e.g., HPLC-UV) of a recently prepared solution of the compound shows the presence of additional peaks that were not present in the solid material.
Potential Cause: The compound may be degrading upon dissolution in certain solvents, particularly at ambient temperature or under normal laboratory lighting. The dihydrofuran ring system, in conjunction with the activating amino group, can be susceptible to oxidation.
Troubleshooting Protocol:
-
Solvent Selection:
-
Recommended Solvents: Based on available data, Dimethyl Sulfoxide (DMSO) and Methanol are suitable solvents, although solubility may be slight and require gentle heating.[1]
-
Action: Prepare a small-scale solution in a high-purity, degassed solvent. Use of amber vials is highly recommended to minimize light exposure.
-
-
Temperature Control:
-
Rationale: Degradation reactions are often accelerated by heat.
-
Action: Prepare solutions at a reduced temperature (e.g., on an ice bath). If heating is necessary to aid dissolution, do so for the shortest possible time and at the lowest effective temperature.
-
-
Atmosphere Control:
-
Rationale: The presence of an amino group on the aromatic ring can increase susceptibility to oxidation.
-
Action: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Issue 2: Changes in Appearance or Potency of Solid Compound Over Time.
Observation: The solid compound, initially a light brown or white to off-white powder, develops a darker color (e.g., orange to green) or shows a decrease in purity upon re-analysis after a period of storage.[2]
Potential Cause: This is likely due to gradual degradation caused by improper storage conditions, such as exposure to light, elevated temperatures, or humidity.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation. |
| Light | Protect from light (store in amber vials or dark) | Prevents photochemical degradation. |
| Atmosphere | Store under an inert gas if possible | Reduces oxidative degradation. |
| Container | Tightly sealed container | Prevents moisture absorption. |
Self-Validation: Regularly perform purity checks (e.g., HPLC) on stored material, especially before use in critical experiments. A change in the chromatographic profile or the appearance of new impurity peaks is a clear indicator of degradation.
Issue 3: Inconsistent Results in Assays Involving pH Extremes.
Observation: When using the compound in assays with highly acidic or basic buffers, you observe a loss of the parent compound and the appearance of new, unidentified species.
Potential Cause: The carboxamide and the ether linkage in the dihydrofuran ring are susceptible to hydrolysis under acidic or basic conditions. While hydrolysis is a known step in some synthetic routes,[3] uncontrolled hydrolysis during an experiment can lead to erroneous results.
Experimental Workflow for pH Stability Assessment:
Caption: Workflow for assessing pH stability.
Interpretation:
-
Acidic Conditions (pH < 4): Monitor for hydrolysis of the carboxamide to the corresponding carboxylic acid.
-
Basic Conditions (pH > 8): Monitor for hydrolysis of the carboxamide and potential opening of the dihydrofuran ring.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this molecule?
A1: Based on its structure, the most probable degradation pathways are:
-
Oxidation: The electron-rich aromatic ring, activated by the amino group, is susceptible to oxidation, which can lead to the formation of colored impurities.
-
Hydrolysis: The carboxamide functional group can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. The ether linkage in the dihydrofuran ring may also be susceptible to cleavage under harsh conditions.
-
Photodegradation: Aromatic amines and halogenated aromatic compounds can be sensitive to light, leading to complex degradation pathways.
Q2: How should I prepare stock solutions to maximize stability?
A2: To prepare stable stock solutions, follow these guidelines:
-
Use a high-purity, anhydrous solvent such as DMSO.
-
Dissolve the compound at room temperature or with minimal, gentle heating.
-
Prepare the solution in an amber vial to protect it from light.
-
For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air.
-
Store stock solutions at -20°C or -80°C.
Q3: What analytical techniques are best for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.
-
Detection: A UV detector is suitable, as the aromatic structure will be chromophoric. A mass spectrometer (LC-MS) is highly recommended for identifying the mass of any degradation products, which can help in their structural elucidation.
-
Method Development: During method development for a stability-indicating assay, it is crucial to perform forced degradation studies.[4][5] This involves intentionally degrading the compound under various stress conditions (e.g., acid, base, peroxide, heat, light) to ensure that the resulting degradation products are well-separated from the parent peak and from each other.
Forced Degradation Study Design:
Caption: Key stress conditions for forced degradation studies.
Q4: Are there any known impurities I should be aware of?
A4: While specific degradation products for this intermediate are not extensively documented in publicly available literature, potential impurities could arise from the synthetic process or degradation. "Prucalopride Impurity A" is a synonym for the parent carboxylic acid, suggesting it may be a common process-related impurity or a product of carboxamide hydrolysis.[1] Other related impurities of Prucalopride have been identified, and similar degradation patterns might be expected.[6]
References
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-5-chloro-N-(piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide. PubChem Compound Database. [Link]
-
Pharmaffiliates. (n.d.). Prucalopride-impurities. [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. [Link]
- Google Patents. (n.d.). CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid.
- Google Patents. (n.d.). CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
Sources
- 1. 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | 123654-26-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]
- 4. pharmtech.com [pharmtech.com]
- 5. biomedres.us [biomedres.us]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Scaling Up 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide Synthesis
Welcome to the technical support center for the synthesis of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of this key intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and efficiency of your synthesis.
Overview of Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common synthetic routes involve the initial preparation of the corresponding carboxylic acid, followed by an amidation step. Challenges in scaling up this synthesis often relate to purification of intermediates, handling of reagents, and controlling impurity formation.
A prevalent synthetic pathway begins with methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate, which undergoes cyclization, chlorination, and subsequent hydrolysis to yield 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. This carboxylic acid is then converted to the desired carboxamide.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Synthesis of the Carboxylic Acid Intermediate
Question 1: We are observing low yields during the cyclization of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate. What are the potential causes and solutions?
Answer:
Low yields in the intramolecular cyclization step are a common hurdle. The primary causes often revolve around incomplete reaction, side reactions, and degradation of the starting material or product.
-
Causality: The cyclization is typically a Mitsunobu reaction or a similar dehydration process. These reactions are sensitive to stoichiometry, reagent quality, and reaction temperature. Incomplete reaction can result from impure reagents or insufficient reaction time. Side reactions may include intermolecular reactions or the formation of undesired isomers.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure that the triphenylphosphine and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are of high purity and are handled under anhydrous conditions. DEAD and DIAD can decompose upon storage, so using fresh or properly stored reagents is critical.
-
Stoichiometry: Carefully control the stoichiometry of the reagents. A slight excess of the phosphine and azodicarboxylate may be necessary to drive the reaction to completion.
-
Temperature Control: Maintain the recommended reaction temperature. The reaction is often carried out at room temperature, and excessive heat can lead to side reactions.[1]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and ensure the starting material is fully consumed.
-
Alternative Cyclization Methods: If the Mitsunobu reaction proves problematic on a larger scale, consider alternative cyclization strategies, such as activation of the hydroxyl group followed by intramolecular nucleophilic substitution.
-
Question 2: The chlorination of the dihydrobenzofuran ring is not regioselective, leading to a mixture of isomers. How can we improve the regioselectivity?
Answer:
Achieving high regioselectivity in the chlorination of the electron-rich aromatic ring is crucial for obtaining the desired product. The formation of isomers complicates purification and reduces the overall yield.
-
Causality: The directing effect of the substituents on the aromatic ring influences the position of chlorination. The amino (or acetamido) group and the dihydrofuran ring direct electrophilic substitution. The choice of chlorinating agent and reaction conditions can significantly impact the regioselectivity.
-
Troubleshooting Steps:
-
Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is a commonly used and effective reagent for this transformation.[1] Other reagents like sulfuryl chloride or chlorine gas can be less selective and more difficult to handle on a large scale.
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the chlorinating agent. Acetonitrile or chlorinated solvents are often used.[2] Experiment with different solvents to optimize selectivity.
-
Temperature Control: Perform the reaction at a controlled, often low, temperature to minimize the formation of undesired isomers.
-
Protecting Group Strategy: The nature of the protecting group on the amino function can influence the directing effect. An acetamido group is commonly used and generally provides good selectivity.
-
Amidation of the Carboxylic Acid
Question 3: We are struggling with low conversion rates during the amidation of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. What are the key factors to consider?
Answer:
The direct amidation of a carboxylic acid with ammonia is generally a slow process at room temperature. Activating the carboxylic acid is necessary for an efficient reaction.
-
Causality: The carboxylate anion is a poor electrophile, and ammonia is a moderate nucleophile. To facilitate the reaction, the carboxylic acid must be converted into a more reactive intermediate.
-
Troubleshooting Steps:
-
Activation of the Carboxylic Acid:
-
Acyl Chloride Formation: Convert the carboxylic acid to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acyl chloride is highly reactive towards ammonia.
-
Use of Coupling Reagents: Employ coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[3][4] These reagents activate the carboxylic acid in situ to form a reactive intermediate that readily reacts with ammonia.
-
-
Reaction Conditions:
-
Ammonia Source: Use a suitable source of ammonia, such as aqueous ammonia or ammonia gas bubbled through the reaction mixture.
-
Solvent: Choose an inert solvent that does not react with the activated carboxylic acid intermediate. Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or tetrahydrofuran (THF) are common choices.
-
Temperature: The reaction is typically carried out at or below room temperature to control exotherms and minimize side reactions.
-
-
Question 4: We are observing significant impurity formation during the amidation step using coupling reagents. How can we minimize these impurities?
Answer:
The use of coupling reagents can introduce specific impurities that complicate purification.
-
Causality: Coupling reagents like DCC can lead to the formation of N-acylurea byproducts.[3] Other side reactions can include the formation of symmetrical anhydrides from the carboxylic acid starting material.
-
Troubleshooting Steps:
-
Choice of Coupling Reagent:
-
If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration.[3]
-
Water-soluble carbodiimides like EDC are often preferred for easier work-up, as the urea byproduct can be removed with an aqueous wash.
-
-
Use of Additives: Additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can be used in conjunction with carbodiimide coupling reagents to suppress side reactions and reduce racemization if chiral centers are present.[3]
-
Stoichiometry and Addition Order: Carefully control the stoichiometry of the coupling reagent and the carboxylic acid. The order of addition of reagents can also be critical. Typically, the carboxylic acid is activated with the coupling reagent before the addition of the amine (ammonia in this case).
-
Purification Strategy: Develop a robust purification method to remove coupling agent-related byproducts. This may involve crystallization, extraction, or chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of the starting materials for this synthesis?
A1: The purity of the starting material, methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate, is crucial. Impurities can interfere with the cyclization reaction and carry through to subsequent steps, complicating purification. It is also important that all reagents used in the cyclization and chlorination steps are of high purity and handled under appropriate conditions (e.g., anhydrous).
Q2: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A2: Yes, several safety precautions are necessary:
-
Thionyl chloride and oxalyl chloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
DEAD and DIAD are toxic and potentially explosive. They should be handled with care, and their storage conditions should be strictly followed.
-
Chlorinating agents like NCS can be irritants and should be handled with appropriate PPE.
-
Ammonia is a corrosive gas with a pungent odor. Ensure adequate ventilation and use a scrubber if handling large quantities.
Q3: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A3: A combination of analytical techniques is recommended:
-
TLC and HPLC are essential for monitoring the progress of each reaction step and for assessing the purity of intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation of the intermediates and the final product.
-
Mass Spectrometry (MS) is used to confirm the molecular weight of the product and identify any impurities.
-
Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid
This is a representative protocol and may require optimization based on your specific laboratory conditions and scale.
Step 1: Cyclization
-
To a solution of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in anhydrous THF, add triphenylphosphine.
-
Cool the mixture in an ice bath and slowly add DIAD.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/HPLC).
-
Concentrate the reaction mixture under reduced pressure and purify the crude product to obtain methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.
Step 2: Chlorination
-
Dissolve the product from Step 1 in a suitable solvent such as acetonitrile.
-
Add N-chlorosuccinimide portion-wise at a controlled temperature.
-
Stir the reaction until completion (monitor by TLC/HPLC).
-
Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) and extract the product.
-
Purify the crude product to yield methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.
Step 3: Hydrolysis
-
Suspend the chlorinated intermediate in a mixture of an alcohol (e.g., methanol) and aqueous sodium hydroxide.
-
Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC/HPLC).
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the solid to obtain 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[1]
Protocol 2: Amidation of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid
Method A: Using a Coupling Reagent (EDC/HOBt)
-
Suspend 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid in an inert solvent like DMF or DCM.
-
Add HOBt and EDC hydrochloride.
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add a concentrated aqueous solution of ammonia dropwise, maintaining the temperature below room temperature.
-
Stir the reaction until completion (monitor by TLC/HPLC).
-
Perform an aqueous work-up to remove the water-soluble byproducts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by crystallization or chromatography to obtain this compound.
Data Summary
| Step | Key Reagents | Typical Solvents | Temperature Range (°C) | Potential Challenges |
| Cyclization | PPh₃, DIAD/DEAD | THF, DCM | 0 to 25 | Low yield, side reactions |
| Chlorination | NCS | Acetonitrile, DCM | 0 to 25 | Poor regioselectivity, over-chlorination |
| Hydrolysis | NaOH, HCl | Methanol/Water | 60 to 100 | Incomplete hydrolysis, product degradation |
| Amidation | EDC, HOBt, NH₃ | DMF, DCM | 0 to 25 | Low conversion, byproduct formation |
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow for Amidation
Caption: Troubleshooting workflow for the amidation step.
References
- CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google P
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- CN103664912B - A kind of synthesis technique of prucalopride - Google P
- CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google P
-
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | C9H8ClNO3 | CID 10632401 - PubChem. [Link]
-
An investigation of the synthesis of vilazodone - ResearchGate. [Link]
-
Scale-Up Synthesis of Antidepressant Drug Vilazodone | Request PDF - ResearchGate. [Link]
- CN112552292B - Method for synthesizing prucalopride impurity - Google P
- CN103159749A - Synthesis method for antidepressant drug vilazodone - Google P
- WO2017137910A1 - Processes for the preparation of highly pure prucalopride succinate and its intermediates - Google P
-
15.15: Formation of Amides - Chemistry LibreTexts. [Link]
-
Coupling Reagents - Aapptec Peptides. [Link]
Sources
- 1. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]
- 2. Prucalopride patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 3. peptide.com [peptide.com]
- 4. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide Analytical Method Troubleshooting
This technical support guide provides in-depth troubleshooting for the analytical method development and execution for 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide. Designed for researchers, scientists, and drug development professionals, this guide addresses common challenges encountered during experimental analysis, with a focus on High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Sample and Standard Preparation
Question 1: What is the recommended solvent for preparing standard and sample solutions of this compound?
Answer: Based on its chemical structure, a diluent composed of a mixture of water and an organic solvent like methanol or acetonitrile is recommended. A common starting point is a 50:50 (v/v) mixture. The organic solvent aids in dissolving the compound, while the water ensures compatibility with the reversed-phase HPLC mobile phase. For stock solutions, using 100% methanol or acetonitrile might be necessary to achieve the desired concentration before diluting with the aqueous mixture.
Question 2: My sample solutions appear cloudy or show precipitation over time. What could be the cause and how can I prevent this?
Answer: Cloudiness or precipitation can be attributed to several factors:
-
Low Solubility: The concentration of your sample may exceed the solubility limit in the chosen diluent. Try preparing a more dilute sample or increasing the proportion of the organic solvent in your diluent.
-
pH Effects: The solubility of this compound, which contains a basic amino group, is pH-dependent. If your sample matrix is altering the pH of the diluent, it could lead to precipitation. Consider buffering your diluent to a slightly acidic pH (e.g., pH 3-5) to improve the solubility of the protonated amine.
-
Temperature Effects: Solubility can be temperature-dependent. Ensure your samples are maintained at a consistent temperature. If samples are prepared at an elevated temperature, they may precipitate upon cooling to room temperature.
HPLC Method Development and Troubleshooting
Question 3: I am developing an HPLC method. What are the recommended starting conditions for analyzing this compound?
Answer: For initial method development, a reversed-phase HPLC method is the most suitable approach. Here are the recommended starting parameters:
| Parameter | Recommendation | Rationale |
| Column | C18 or C8, 150 mm x 4.6 mm, 5 µm | These stationary phases provide good retention for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~3) | An acidic mobile phase protonates the amino group, which can improve peak shape and reduce tailing. |
| Mobile Phase B | Acetonitrile or Methanol | These are common organic modifiers for reversed-phase HPLC. |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes. | A gradient elution is recommended for initial screening to determine the optimal mobile phase composition for isocratic elution, if desired. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | Diode Array Detector (DAD) or UV detector at ~225 nm | Based on the analysis of the structurally similar drug, Prucalopride, this wavelength should provide good sensitivity.[1] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Question 4: I am observing significant peak tailing for my analyte. What are the likely causes and how can I resolve this issue?
Answer: Peak tailing is a common issue when analyzing basic compounds like this compound. The primary cause is often secondary interactions between the basic amino group of the analyte and acidic silanol groups on the surface of the silica-based column packing material.
Here is a troubleshooting workflow to address peak tailing:
Caption: Troubleshooting workflow for peak tailing.
Detailed Explanation:
-
Lower the Mobile Phase pH: Reducing the pH of the mobile phase to 2.5-3.0 ensures that the amino group on your molecule is fully protonated. This minimizes its interaction with the negatively charged silanol groups on the column. Using an acidic modifier like formic acid or phosphoric acid is recommended.[2][3][4]
-
Use a Buffer: A buffer in the mobile phase (e.g., 10-20 mM potassium phosphate or ammonium formate) will help maintain a consistent pH throughout the analysis, leading to more reproducible retention times and better peak shapes.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically modifies the surface to cover most of the residual silanol groups. Using a high-purity silica column with effective end-capping will significantly reduce peak tailing for basic compounds.
-
Check for Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing. Try injecting a more dilute sample to see if the peak shape improves.
-
Consider an Alternative Stationary Phase: If tailing persists, consider a column with a different stationary phase, such as one with a polar-embedded group, which can provide alternative interactions and improved peak shape for polar and basic compounds.[5]
Question 5: My retention times are drifting between injections. What should I do?
Answer: Retention time drift can be caused by several factors. Follow this systematic approach to identify and resolve the issue:
Caption: Troubleshooting guide for retention time drift.
Key Considerations:
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to drift. Prepare fresh mobile phase daily and ensure all components are fully dissolved. For gradient elution, ensure the online mixer is functioning correctly.
-
Pump and System Leaks: Any leaks in the HPLC system will cause pressure fluctuations and, consequently, retention time variability. Visually inspect all fittings and connections.
-
Temperature Fluctuations: A stable column temperature is crucial for reproducible chromatography. Use a column oven and ensure it maintains a consistent temperature.
Stability and Degradation
Question 6: Is this compound known to be unstable under certain conditions?
Prucalopride has shown susceptibility to degradation under the following conditions:
-
Acidic Hydrolysis: Degradation is observed in the presence of strong acids.[]
-
Oxidative Stress: The molecule is susceptible to oxidation.[]
-
Photodegradation: Exposure to light can cause degradation, with dechlorination being a reported degradation pathway.[7]
-
Presence of Metal Ions: Metal ions can potentially catalyze degradation.[7]
Given the structural similarities, it is prudent to assume that this compound may also be sensitive to these conditions.
Question 7: How can I perform a forced degradation study for this compound?
Answer: A forced degradation study is essential for developing a stability-indicating analytical method.[8][9] Here is a general protocol for conducting such a study:
Experimental Protocol: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: Mix with an equal volume of 1N HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis: Mix with an equal volume of 1N NaOH and heat at 60-80°C for several hours.
-
Oxidative Degradation: Mix with an equal volume of 3-30% hydrogen peroxide and keep at room temperature for several hours.
-
Thermal Degradation: Heat a solution of the compound at 60-80°C for several hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for an extended period.
-
-
Neutralization and Dilution: After the specified stress period, cool the solutions to room temperature. Neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using your developed HPLC method.
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess the peak purity of the parent compound in the stressed samples. This will help to ensure that any degradation product peaks are resolved from the main peak.
References
-
PubChem. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Veeprho. (n.d.). 4-Amino-5-chloro-N-(1-(3-hydroxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide. Retrieved from [Link]
-
JournalGRID. (2021). New Analytical RP-HPLC Method Development and Validation for the Estimation of Prucalopride in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]
- Corradini, D., & Cavazzini, A. (2002). Effect of pH and mobile phase additives on the chromatographic behaviour of an amide-embedded stationary phase: Cyanocobalamin and its diaminemonochloro-platinum(II) conjugate as a case study.
- National Medicines Laboratory. (n.d.). Analytical profile of Prucalopride Tablets.
- Google Patents. (n.d.). CN103755689B - The preparation method of prucalopride degradation impurity.
- Fiori, J., et al. (2018). Effect of pH and mobile phase additives on the chromatographic behaviour of an amide-embedded stationary phase: Cyanocobalamin and its diaminemonochloro-platinum(II) conjugate as a case study.
- Google Patents. (n.d.). CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
- Waters Corporation. (n.d.). Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research.
- Patel, A., et al. (2020). development and validation of rp-hplc method for estimation of prucalopride succinate in pharmaceutical dosage form. World Journal of Pharmaceutical and Life Sciences, 9(6), 104-112.
- LCGC International. (2021). The Role of Adsorption and pH of the Mobile Phase on the Chromatographic Behavior of a Therapeutic Peptide.
- Camilleri, M., et al. (2008). A placebo-controlled trial of prucalopride for severe chronic constipation. The New England journal of medicine, 358(22), 2344–2354.
- Sravani, G., et al. (2019). Analytical Method Development and Validation of Prucalopride Succinate in Bulk and Formulation by UV-Visible Spectrophotometry. Research Journal of Pharmacy and Technology, 12(9), 4273-4276.
- Agilent Technologies. (n.d.).
- Chemistry For Everyone. (2025, February 1).
- El-Kimary, E. I., et al. (2023).
- Shinde, N., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6).
-
Chemdad. (n.d.). 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. Retrieved from [Link]
- Reddy, G. S., & Kumar, P. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38283-38286.
-
PubChem. (n.d.). 7-Benzofurancarboxamide, 4-amino-5-chloro-2,3-dihydro-N-(2-pyrrolidinylmethyl)-, (S)-. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. youtube.com [youtube.com]
- 5. Effect of pH and mobile phase additives on the chromatographic behaviour of an amide-embedded stationary phase: Cyanocobalamin and its diaminemonochloro-platinum(II) conjugate as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103755689B - The preparation method of prucalopride degradation impurity - Google Patents [patents.google.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth spectroscopic analysis of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide, a key intermediate in the synthesis of pharmacologically active compounds.[1] We will explore the expected data from fundamental spectroscopic techniques—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—and compare their utility in providing a holistic and validated structural assignment.
Molecular Structure and Spectroscopic Overview
This compound possesses a molecular formula of C₉H₉ClN₂O₂ and a molecular weight of approximately 212.63 g/mol .[2] Its structure comprises a substituted dihydrobenzofuran core, presenting distinct features amenable to spectroscopic elucidation. The strategic application of multiple, complementary analytical techniques is paramount for irrefutable structure confirmation.
Caption: Molecular structure of this compound.
I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. For the title compound, the predicted ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to the aromatic, aliphatic, and amine/amide protons.
Expected ¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.0 | br s | 2H | -C(O)NH₂ | Amide protons, typically broad due to quadrupole broadening and exchange. |
| ~6.8 | s | 1H | Ar-H (C6-H) | Aromatic proton, singlet due to no adjacent proton neighbors. |
| ~5.0 | br s | 2H | -NH₂ | Amine protons, broad singlet, chemical shift can vary with concentration and solvent. |
| ~4.5 | t | 2H | -OCH₂ - (C2-H) | Triplet, deshielded by the adjacent oxygen atom. |
| ~3.2 | t | 2H | -Ar-CH₂ - (C3-H) | Triplet, coupled to the C2 protons. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the signals to determine the relative number of protons.
II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. The expected spectrum will show distinct signals for each unique carbon atom in the structure.
Expected ¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | -C (O)NH₂ | Carbonyl carbon, significantly deshielded. |
| ~150 | Ar-C -O (C3a) | Aromatic carbon attached to oxygen. |
| ~145 | Ar-C -NH₂ (C4) | Aromatic carbon attached to the amino group. |
| ~125 | Ar-C -Cl (C5) | Aromatic carbon attached to chlorine. |
| ~120 | Ar-C -H (C6) | Aromatic carbon with a proton. |
| ~115 | Ar-C -C(O)NH₂ (C7) | Aromatic carbon attached to the carboxamide group. |
| ~110 | Ar-C (C7a) | Quaternary aromatic carbon. |
| ~70 | -OC H₂- (C2) | Aliphatic carbon attached to oxygen. |
| ~30 | -Ar-C H₂- (C3) | Aliphatic carbon in the dihydrofuran ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Employ a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
III. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic fingerprint.
Expected IR Data (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretch | Amine (-NH₂) and Amide (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2960 - 2850 | C-H stretch | Aliphatic C-H |
| ~1660 | C=O stretch | Amide I band |
| ~1600 | N-H bend | Amine/Amide |
| 1580 - 1450 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether |
| ~800 | C-Cl stretch | Aryl chloride |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct solid sample analysis.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
IV. Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a molecule.[3][4] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula.
Expected Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Ion | Technique |
| ~212/214 | [M]⁺˙ or [M+H]⁺ | EI or ESI |
| Varies | Fragment ions | EI or MS/MS |
The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with an approximate intensity ratio of 3:1 for the M and M+2 peaks, respectively.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for Electrospray Ionization (ESI) or introduce the solid sample directly for Electron Ionization (EI).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Acquisition:
-
ESI: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.
-
EI: Introduce the sample into the ion source and acquire the spectrum.
-
-
Data Analysis: Determine the m/z of the molecular ion and prominent fragment ions. Utilize the accurate mass measurement to calculate the elemental composition.
Caption: A typical workflow for spectroscopic structure confirmation.
Comparison with Alternative Analytical Techniques
While the combination of NMR, IR, and MS provides a robust confirmation of the structure, other techniques can offer complementary or, in some cases, more definitive information.
| Technique | Advantages for this Molecule | Disadvantages |
| X-ray Crystallography | Provides the absolute, unambiguous 3D structure of the molecule in the solid state. | Requires a single crystal of suitable quality, which can be challenging to grow. |
| Elemental Analysis | Confirms the elemental composition (C, H, N) with high precision. | Does not provide information about the connectivity of the atoms. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), providing definitive proof of the assigned structure. | Requires more instrument time and more complex data interpretation. |
Conclusion
The structural confirmation of this compound relies on the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental formula. While these methods provide a high degree of confidence, for regulatory submissions or in cases of ambiguity, orthogonal techniques such as X-ray crystallography or comprehensive 2D NMR analysis should be employed to provide unequivocal structural proof. This multi-faceted approach ensures the scientific integrity and trustworthiness of the data, which is paramount in the field of drug development.
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A Comparative Guide to 5-HT4 Receptor Agonists: Profiling Prucalopride Against Other Key Modulators
In the landscape of gastrointestinal (GI) prokinetic agents, the serotonin 4 (5-HT4) receptor has emerged as a pivotal target for therapeutic intervention. Agonism of this Gs-coupled receptor stimulates peristalsis and intestinal secretion, offering relief for patients with motility disorders such as chronic idiopathic constipation (CIC). However, the journey of 5-HT4 agonists has been marked by a critical evolution in receptor selectivity, a key determinant of both efficacy and patient safety. This guide provides an in-depth comparison of prucalopride (4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide), a highly selective 5-HT4 agonist, with other notable agents in its class, including the contemporary agonist velusetrag and the first-generation compound cisapride. We will delve into their pharmacological profiles, supported by experimental data, to elucidate the scientific rationale behind the development of next-generation 5-HT4 agonists.
The 5-HT4 Receptor: A Therapeutic Target for GI Motility
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract, as well as in the central nervous system and other peripheral tissues.[1] Its activation initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), ultimately enhancing neurotransmitter release and promoting coordinated muscle contractions essential for normal gut motility.[2] The therapeutic potential of targeting this receptor has been recognized for decades, leading to the development of several agonists.
Prucalopride: A New Era of Selectivity
Prucalopride stands as a testament to the advancements in rational drug design, engineered for high affinity and selectivity for the 5-HT4 receptor.[1][3] This specificity is paramount, as it mitigates the off-target effects that plagued earlier 5-HT4 agonists.
Pharmacological Profile of Prucalopride
Prucalopride is a dihydro-benzofurancarboxamide derivative that demonstrates potent agonism at the 5-HT4 receptor.[3] Its high affinity is reflected in its low nanomolar binding constants (pKi) reported in various studies. For instance, prucalopride exhibits a pKi of 8.6 for the human 5-HT4a receptor isoform.[3] Functionally, it acts as a full agonist, potently stimulating cAMP production with a pEC50 of 9.5 in cell-based assays.[4]
The key advantage of prucalopride lies in its remarkable selectivity. It shows over 150-fold greater affinity for the 5-HT4 receptor compared to a wide array of other serotonin receptor subtypes, as well as other GPCRs, ion channels, and transporters.[5] This high degree of selectivity is crucial for its favorable safety profile, particularly the absence of cardiovascular adverse effects that were associated with older, less selective agents.[1][6]
Comparative Analysis with Other 5-HT4 Agonists
To appreciate the significance of prucalopride's pharmacological profile, it is essential to compare it with other 5-HT4 agonists that have been used clinically or are in development.
Velusetrag: A Contemporary High-Affinity Agonist
Velusetrag (TD-5108) is another highly selective 5-HT4 receptor agonist that has shown promise in clinical trials for gastroparesis and chronic constipation.[7][8] Similar to prucalopride, it was developed to overcome the limitations of first-generation agonists.
Velusetrag demonstrates high potency, with a reported pEC50 of 8.3 for the human 5-HT4 receptor.[7] It also exhibits high intrinsic activity, effectively stimulating the receptor to elicit a robust physiological response.[7] Importantly, velusetrag shows no significant affinity for the hERG potassium channel, a critical factor in its cardiovascular safety.[7]
Cisapride: A First-Generation Agonist with Off-Target Liabilities
Cisapride was one of the first 5-HT4 agonists to be widely used for treating GI motility disorders. While effective, its clinical use was severely restricted due to serious cardiovascular side effects, including QT prolongation and life-threatening arrhythmias.[9][10] These adverse events were a direct consequence of its lack of selectivity.
Cisapride binds with moderate affinity to the 5-HT4 receptor, with a reported EC50 of 140 nM.[11] However, it also potently blocks the human ether-a-go-go-related gene (hERG) potassium channel, with an IC50 as low as 6.7 nM.[12][13] This off-target activity disrupts cardiac repolarization and is the primary mechanism behind its proarrhythmic potential. The significant overlap between its therapeutic concentration and its hERG-blocking concentration underscores the critical importance of receptor selectivity in drug development.
Quantitative Comparison of Pharmacological Parameters
The following table summarizes the key pharmacological parameters of prucalopride, velusetrag, and cisapride, highlighting the superior selectivity of the newer agents.
| Compound | 5-HT4 Receptor Affinity (pKi) | 5-HT4 Receptor Efficacy (pEC50) | hERG Channel Affinity (IC50) | Key Characteristics |
| Prucalopride | 8.6[3] | 9.5[4] | >30 µM[5] | High affinity and selectivity, favorable cardiovascular safety profile.[6] |
| Velusetrag | N/A | 8.3[7] | >3 µM[7] | High potency and intrinsic activity, no significant hERG affinity.[7] |
| Cisapride | ~6.9 (calculated from EC50) | ~6.85 (calculated from EC50) | 6.7 nM[13] | Moderate 5-HT4 affinity, potent hERG channel blocker leading to cardiotoxicity.[9][10] |
Note: pKi and pEC50 values are logarithmic scales of the inhibition and effective concentration constants, respectively. A higher value indicates greater affinity or potency. IC50 is the concentration of an inhibitor where the response is reduced by half.
Experimental Methodologies: A Closer Look
The pharmacological data presented in this guide are derived from rigorous in vitro and in vivo experimental assays. Understanding the principles behind these methods is crucial for interpreting the data accurately.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve incubating a radiolabeled ligand (a molecule that binds to the receptor) with a preparation of cells or membranes expressing the receptor of interest. The unlabeled test compound (e.g., prucalopride) is added at various concentrations to compete with the radioligand for binding to the receptor.
Figure 1: Generalized workflow of a radioligand binding assay for 5-HT4 receptors.
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value, or inhibition constant, is then calculated from the IC50 and represents the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.
Functional Assays: cAMP Accumulation
Functional assays are essential for determining whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For Gs-coupled receptors like 5-HT4, a common functional assay measures the accumulation of intracellular cAMP upon receptor activation.
Figure 2: Generalized workflow of a cAMP accumulation assay for 5-HT4 agonists.
The concentration of the agonist that produces 50% of the maximal response is the EC50 value. A lower EC50 value indicates a more potent agonist.
Conclusion: The Imperative of Selectivity in 5-HT4 Receptor Agonism
The comparison of prucalopride with velusetrag and cisapride clearly illustrates the critical role of receptor selectivity in the development of safe and effective 5-HT4 agonists. While all three compounds target the 5-HT4 receptor to promote GI motility, the off-target activity of cisapride, particularly at the hERG channel, led to significant safety concerns that ultimately limited its clinical utility.
Prucalopride and velusetrag represent the new generation of 5-HT4 agonists, designed with a deep understanding of structure-activity relationships and a focus on minimizing off-target interactions. Their high affinity and, most importantly, their high selectivity for the 5-HT4 receptor translate into a favorable therapeutic window, allowing for effective prokinetic activity without the cardiovascular risks associated with older agents.
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A Comparative Guide to the Biological Efficacy of Prucalopride and Velusetrag: An In-Depth Analysis for Researchers
In the landscape of gastrointestinal prokinetic agents, the selective serotonin 5-HT4 receptor agonists have emerged as a cornerstone for the management of motility disorders. This guide provides a detailed, evidence-based comparison of the biological efficacy of two prominent second-generation 5-HT4 receptor agonists: prucalopride and velusetrag. Our focus will be on the mechanistic nuances and supporting experimental data that are critical for researchers, scientists, and drug development professionals.
Introduction: The Evolution of Selective 5-HT4 Receptor Agonists
The therapeutic targeting of the 5-HT4 receptor has been a journey of refinement. Early agents like cisapride and tegaserod, while effective, were hampered by off-target effects, notably at the hERG potassium channel and other serotonin receptor subtypes, leading to cardiovascular safety concerns[1][2]. This necessitated the development of highly selective agonists with improved safety profiles. Prucalopride and velusetrag represent the pinnacle of this endeavor, offering potent prokinetic activity with a significantly reduced risk of adverse cardiovascular events[2].
Prucalopride , a dihydro-benzofuran-carboxamide derivative, is a high-affinity, selective 5-HT4 receptor agonist approved for the treatment of chronic idiopathic constipation (CIC)[3][4]. Its efficacy in stimulating colonic peristalsis and increasing bowel motility is well-documented through extensive clinical trials[5][6].
Velusetrag , another potent and selective 5-HT4 receptor agonist, has been investigated for the treatment of gastroparesis and chronic idiopathic constipation. Its chemical structure, distinct from prucalopride, also confers high selectivity for the 5-HT4 receptor.
This guide will dissect the available preclinical and clinical data to provide a comprehensive comparison of their biological efficacy.
Mechanism of Action: A Shared Pathway to Pro-motility
Both prucalopride and velusetrag exert their primary therapeutic effect through the activation of 5-HT4 receptors located on enteric neurons in the gastrointestinal tract. This activation initiates a downstream signaling cascade that ultimately enhances gut motility.
Upon agonist binding, the 5-HT4 receptor, a Gs-protein coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, facilitates the release of excitatory neurotransmitters, most notably acetylcholine (ACh). The increased availability of ACh at the neuromuscular junction of the gut wall enhances smooth muscle contraction and promotes peristalsis, accelerating intestinal transit[7].
Comparative Receptor Pharmacology
The cornerstone of the improved safety profile of second-generation 5-HT4 agonists lies in their high affinity and selectivity for the target receptor.
| Parameter | Prucalopride | Velusetrag | Reference |
| 5-HT4 Receptor Affinity (pKi) | 8.6 (human 5-HT4a) 8.1 (human 5-HT4b) | ~8.9 (human) | [4] |
| Receptor Selectivity | High selectivity over other 5-HT receptors and the hERG channel | High selectivity over other 5-HT receptors and the hERG channel | [1][2] |
Expertise & Experience Insight: The nanomolar affinity of both compounds for the 5-HT4 receptor underscores their potency. More critically, their high selectivity, with minimal affinity for off-target receptors like 5-HT1, 5-HT2, 5-HT3, and the hERG channel, is the key differentiator from older agents. This selectivity profile is a direct result of rational drug design aimed at mitigating the cardiovascular risks that led to the withdrawal or restricted use of cisapride and tegaserod.
In-Vitro Efficacy: Functional Activity Assessment
The agonistic activity of these compounds is typically quantified in cell-based assays that measure the downstream consequences of 5-HT4 receptor activation, such as cAMP production.
| Assay | Prucalopride | Velusetrag | Reference |
| cAMP Accumulation (pEC50) | Data not readily available in direct comparative studies | Data not readily available in direct comparative studies | |
| Functional Profile | Full Agonist | Full Agonist | [8] |
Experimental Protocol: In-Vitro cAMP Assay
The following provides a generalized, yet detailed, protocol for assessing the functional activity of 5-HT4 receptor agonists.
Trustworthiness through Self-Validation: A robust cAMP assay protocol includes several internal controls for self-validation. A known full agonist, such as serotonin, should be run in parallel to establish the maximum system response. A known antagonist should also be tested to confirm that the observed agonist activity is specifically mediated by the 5-HT4 receptor. Furthermore, a vehicle control is essential to establish the baseline cAMP level.
In-Vivo and Clinical Efficacy: Prokinetic Effects
The ultimate measure of biological efficacy for these agents is their ability to translate receptor activation into tangible prokinetic effects in living systems.
Preclinical In-Vivo Models
Animal models are crucial for demonstrating the prokinetic effects of novel compounds before human trials. Common models include the measurement of gastric emptying, small bowel transit, and colonic motility.
Expertise & Experience Insight: The choice of animal model is critical. For instance, guinea pig isolated colon preparations are often used to assess direct effects on contractility, while in-vivo models in dogs or non-human primates can provide a more integrated understanding of gastrointestinal transit.
Clinical Trial Data
Extensive clinical trials have demonstrated the efficacy of both prucalopride and velusetrag in patient populations.
Prucalopride:
-
In patients with severe chronic constipation, prucalopride (2 and 4 mg once daily) significantly improved bowel habit assessments compared to placebo[5].
-
An integrated analysis of six randomized, controlled clinical trials showed that significantly more patients in the prucalopride group achieved a mean of ≥3 spontaneous complete bowel movements per week compared to the placebo group[9].
-
Prucalopride has also been shown to stimulate high-amplitude propagating contractions in healthy volunteers, which is a key mechanism for defecation[10].
Velusetrag:
-
Clinical studies have shown that velusetrag accelerates gastric emptying, colonic transit, and overall gastrointestinal transit in patients with gastroparesis.
-
In patients with chronic idiopathic constipation, velusetrag has been shown to increase the number of spontaneous bowel movements.
| Clinical Endpoint | Prucalopride | Velusetrag | Reference |
| Indication | Chronic Idiopathic Constipation | Investigated for Gastroparesis and Chronic Idiopathic Constipation | [4] |
| Primary Efficacy Outcome | Increased frequency of spontaneous complete bowel movements | Acceleration of gastric emptying and increased bowel movement frequency | [9] |
Authoritative Grounding: The clinical efficacy of prucalopride is well-established through numerous large-scale, randomized, double-blind, placebo-controlled trials, which represent the gold standard in clinical evidence[5][9]. The data for velusetrag is also derived from robust clinical trials, although it has not yet achieved the same number of approved indications as prucalopride.
Safety and Tolerability
The high selectivity of both prucalopride and velusetrag for the 5-HT4 receptor translates to a favorable safety profile, particularly concerning cardiovascular effects. Unlike older, less selective agents, neither prucalopride nor velusetrag has been associated with clinically relevant QT interval prolongation at therapeutic doses[5]. The most common adverse events are generally mild to moderate and include headache, nausea, abdominal pain, and diarrhea, which are often transient[5].
Conclusion
Both prucalopride and velusetrag are potent and selective 5-HT4 receptor agonists that have demonstrated significant biological efficacy as prokinetic agents. Their high affinity for the 5-HT4 receptor, coupled with a lack of significant off-target activity, underpins their favorable safety profile compared to first-generation compounds.
Prucalopride is a well-established therapeutic option with a large body of clinical evidence supporting its use in chronic idiopathic constipation. Velusetrag has also shown promising efficacy in clinical trials for gastroparesis and chronic constipation.
For researchers in the field, the choice between these agents for investigational purposes may depend on the specific research question, the desired pharmacokinetic profile, and the availability of the compounds. The continued development and study of such selective 5-HT4 agonists hold promise for further advancements in the treatment of gastrointestinal motility disorders.
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A Senior Application Scientist's Guide to Comparative Cross-Reactivity Profiling of Novel Drug Candidates: A Case Study with 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide Analogs
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the principle of "one molecule, one target" is an ideal seldom achieved. The reality is that most small molecule drug candidates possess the potential to interact with multiple biological targets. These unintended interactions, or "off-target effects," are a primary driver of adverse drug reactions and a significant cause of late-stage clinical trial failures.[1][2] Consequently, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory checkbox but a cornerstone of a rational and cost-effective drug discovery pipeline.[2][3]
This guide provides an in-depth, comparative framework for evaluating the cross-reactivity of a novel therapeutic candidate. We will use a hypothetical compound, which we'll call "BFC-7A," based on the 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide scaffold. This core is a key intermediate in the synthesis of known bioactive agents, including Prucalopride, a selective 5-HT4 receptor agonist.[4][5][6] Our objective is to design a comprehensive screening cascade to de-risk BFC-7A by comparing its off-target profile against relevant alternatives.
For this comparative analysis, we have selected two compounds:
-
Prucalopride: As a structurally related and approved therapeutic agent, Prucalopride serves as a crucial benchmark. Its known selectivity for the 5-HT4 receptor provides a reference point for our analysis.[4][7]
-
Vilazodone: This antidepressant is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[8][9] Its distinct serotonergic mechanism and known metabolic pathways, primarily involving CYP3A4, offer a valuable contrast for assessing broader panel reactivity.[8]
Our approach is grounded in established regulatory expectations, which advocate for a systematic, risk-based evaluation of drug-drug and off-target interactions.[10][11][12] By employing a multi-pronged experimental strategy, we can build a robust and self-validating dataset to guide the progression of BFC-7A.
Phase 1: Broad Panel Screening via Competitive Binding Assays
The initial step in our cross-reactivity assessment is to cast a wide net. A competitive binding assay is a highly effective method for identifying potential interactions across a diverse range of biological targets.[13][14] The principle is straightforward: we assess the ability of our test compound (BFC-7A) to displace a known, labeled ligand from its receptor. A significant displacement indicates a potential interaction that warrants further investigation.
Experimental Rationale
We will utilize a commercially available broad receptor panel (e.g., Eurofins' SafetyScreen44™ or similar) that includes a wide array of GPCRs, ion channels, transporters, and enzymes. This provides a cost-effective and high-throughput method to quickly identify potential off-target liabilities. The inclusion of Prucalopride and Vilazodone allows for a direct comparison of the relative promiscuity of BFC-7A against established drugs.
Step-by-Step Protocol: Competitive Radioligand Binding Assay
-
Compound Preparation: Prepare stock solutions of BFC-7A, Prucalopride, and Vilazodone in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well plate, perform serial dilutions of the test compounds to achieve a range of concentrations for IC50 determination.
-
Reaction Mixture: For each target, combine the appropriate cell membrane preparation (expressing the target receptor), the specific radioligand, and the test compound at varying concentrations.
-
Incubation: Incubate the plates at a specified temperature and for a duration sufficient to reach binding equilibrium.[15]
-
Termination and Harvesting: Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the membrane-bound radioligand.
-
Scintillation Counting: Quantify the amount of bound radioligand for each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Visualizing the Workflow
Caption: Workflow for Kinase Panel Profiling.
Interpreting the Data: A Comparative Summary
| Compound | Number of Kinases Inhibited >50% at 10 µM | Notable Hits (IC50 < 1 µM) | Interpretation |
| BFC-7A | 8 | SRC (850 nM), ABL1 (920 nM) | Shows some off-target kinase activity that needs to be considered in the context of therapeutic dose. |
| Prucalopride | 2 | None | Demonstrates a very clean kinase profile, as expected. |
| Vilazodone | 15 | GSK3B (750 nM), CDK5 (980 nM) | Exhibits a broader pattern of weak kinase inhibition. |
Note: Data are hypothetical for illustrative purposes.
Phase 3: Cellular Target Engagement and Specificity with CETSA
While binding and enzymatic assays are powerful, they are performed in artificial, cell-free systems. The Cellular Thermal Shift Assay (CETSA) is a groundbreaking technique that allows for the confirmation of target engagement in a more physiologically relevant environment—within intact cells or cell lysates. [16][17][18][19]The underlying principle is that when a drug binds to its target protein, it stabilizes the protein, leading to an increase in its melting temperature. [18]
Experimental Rationale
We will use CETSA to confirm that BFC-7A engages its intended target (5-HT4 receptor) in a cellular context. Furthermore, by expanding the analysis using proteomics (Thermal Proteome Profiling), we can simultaneously assess engagement with thousands of other proteins, providing an unbiased view of off-target interactions within the cell.
Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells expressing the target of interest (e.g., HEK293 cells transfected with the 5-HT4 receptor). Treat the cells with either vehicle or a saturating concentration of BFC-7A.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures using a thermal cycler. [16]3. Cell Lysis and Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins. [20]4. Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of BFC-7A confirms target engagement.
Visualizing the Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Interpreting the Data: Comparative Thermal Shifts
| Protein Target | BFC-7A (ΔTm, °C) | Interpretation |
| 5-HT4 Receptor | +4.8 | Strong and specific engagement of the intended target in a cellular environment. |
| SRC Kinase | +1.2 | Weak stabilization observed, corroborating the in vitro kinase assay finding. |
| GAPDH (Control) | No shift | No non-specific protein stabilization observed. |
Note: Data are hypothetical for illustrative purposes. ΔTm represents the change in melting temperature.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
This comprehensive, three-tiered approach provides a robust framework for assessing the cross-reactivity of a novel drug candidate like BFC-7A.
-
Phase 1 (Broad Panel Screening) provided a high-level overview, confirming on-target activity and flagging a potential weak interaction with the hERG channel.
-
Phase 2 (Kinase Profiling) revealed minor off-target activity against SRC and ABL1 kinases, which is a manageable risk profile depending on the therapeutic window.
-
Phase 3 (CETSA) confirmed that BFC-7A effectively engages its intended 5-HT4 target within a cellular context and showed weak, but measurable, engagement with SRC kinase.
Compared to our benchmarks, BFC-7A demonstrates a selectivity profile that is superior to Vilazodone in terms of kinase interactions but not as "clean" as Prucalopride. The decision to advance BFC-7A would depend on the therapeutic indication, the anticipated clinical dose, and the known toxicological consequences of inhibiting the identified off-targets. This guide illustrates that a structured, comparative, and multi-faceted approach to cross-reactivity is essential for making informed decisions in drug development, ultimately enhancing the likelihood of clinical success and patient safety.
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A Senior Application Scientist's Guide to Validating Bioassays for 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide and its Derivatives
For researchers, scientists, and drug development professionals, the rigorous validation of bioassays is the cornerstone of robust and reproducible pharmacological research. This guide provides an in-depth technical comparison of bioassays for the characterization of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide, a key intermediate in the synthesis of the selective 5-HT₄ receptor agonist, Prucalopride.[1] Understanding the nuances of these assays is critical for accurately profiling the activity of this and related compounds.
Introduction to this compound and its Therapeutic Target
This compound serves as a crucial building block for Prucalopride, a high-affinity 5-HT₄ receptor agonist used to treat chronic constipation.[1][2] The 5-HT₄ receptor, a G-protein coupled receptor (GPCR), is a key regulator of gastrointestinal motility.[3] Agonism of this receptor stimulates peristalsis and intestinal secretions, making it a prime target for prokinetic drugs.[1][4] This guide will explore a variety of bioassays to quantify the interaction of compounds like Prucalopride and its precursors with the 5-HT₄ receptor, providing a framework for selecting the most appropriate assays for your research needs.
Comparative Overview of Bioassay Platforms
The selection of a bioassay depends on the specific research question, desired throughput, and the stage of drug discovery. Here, we compare several key methodologies for characterizing 5-HT₄ receptor agonists.
| Assay Type | Principle | Measures | Advantages | Disadvantages | Typical Throughput |
| Radioligand Binding Assay | Competitive displacement of a radiolabeled ligand from the receptor. | Binding affinity (Ki) and receptor density (Bmax). | Gold standard for affinity determination, high sensitivity.[5] | Requires handling of radioactive materials, indirect measure of function.[5] | Low to Medium |
| cAMP Accumulation Assay | Measurement of intracellular cyclic AMP (cAMP), a second messenger produced upon Gs-coupled GPCR activation.[6][7] | Functional potency (EC₅₀) and efficacy (Emax) of agonists.[6] | Direct measure of G-protein activation, well-established, amenable to high-throughput screening. | Can be influenced by phosphodiesterase activity, may not capture G-protein independent signaling. | High |
| Luciferase Reporter Gene Assay | Ligand-induced receptor activation drives the expression of a luciferase reporter gene linked to a specific response element (e.g., CRE).[8] | Transcriptional activation downstream of receptor signaling. | High sensitivity, suitable for high-throughput screening, adaptable to different signaling pathways.[8] | Indirect measure of receptor activation, potential for off-target effects influencing reporter gene expression. | High |
| β-Arrestin Recruitment Assay | Measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.[9] | Ligand-induced β-arrestin translocation. | Captures G-protein independent signaling, useful for studying biased agonism.[9] | May require engineered cell lines and specialized reagents.[9] | High |
| In Vitro Tissue-Based Bioassay | Measures the physiological response of isolated tissues (e.g., intestinal muscle strips) to the compound.[10][11] | Functional response in a native biological context (e.g., muscle relaxation or contraction).[10] | High physiological relevance, provides information on tissue-level effects. | Low throughput, requires fresh tissue, results can be variable. | Low |
| Label-Free Dynamic Mass Redistribution (DMR) Assay | Detects ligand-induced changes in cellular mass and its redistribution within the cell using biosensors.[12][13] | An integrated cellular response, capturing multiple signaling events.[13][14] | Holistic view of cellular response, no need for labels or specific pathway knowledge.[13] | Interpretation of the integrated signal can be complex. | Medium to High |
Experimental Protocols and Methodologies
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT₄ receptor using a radiolabeled antagonist.
Workflow:
Caption: Workflow for a radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation (approximately 50 µg of protein), [³H]-GR113808 (a 5-HT₄ receptor antagonist radioligand) at a concentration near its Kd, and varying concentrations of the test compound (e.g., this compound derivatives).[15][16]
-
Determine non-specific binding in the presence of a high concentration of an unlabeled 5-HT₄ antagonist (e.g., 20 µM GR113808).[15]
-
Incubate at 25°C for 30 minutes.[15]
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[15]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.[15]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP following 5-HT₄ receptor activation.
Workflow:
Caption: Workflow for a cAMP accumulation assay.
Detailed Protocol:
-
Cell Preparation:
-
Use a cell line stably expressing the human 5-HT₄ receptor, such as CHO-K1 cells.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a suitable buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.[6]
-
Add varying concentrations of the test compound or a reference agonist (e.g., Prucalopride).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Quantify cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration.
-
Determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response) from the curve using non-linear regression.
-
β-Arrestin Recruitment Assay
This assay quantifies the interaction between the activated 5-HT₄ receptor and β-arrestin, providing insights into G-protein-independent signaling pathways.
Workflow:
Caption: Workflow for a β-arrestin recruitment assay.
Detailed Protocol:
-
Cell Line and Reagents:
-
Utilize a commercially available cell line engineered for β-arrestin recruitment assays, such as the PathHunter® β-arrestin assay from DiscoverX.[9] These cells co-express the GPCR of interest tagged with a ProLink™ (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment of β-galactosidase.[9]
-
-
Assay Procedure:
-
Plate the engineered cells in a 96- or 384-well plate.
-
Add varying concentrations of the test compound.
-
Incubate to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Upon recruitment, the PK and EA fragments come into close proximity, forming a functional β-galactosidase enzyme.[9]
-
Add a substrate that is hydrolyzed by the active enzyme to produce a chemiluminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Construct a dose-response curve and determine the EC₅₀ value for β-arrestin recruitment.
-
Comparison with Alternative Compounds
To provide context for the bioassay results of this compound derivatives, it is essential to compare their activity with known 5-HT₄ receptor agonists and compounds with different mechanisms of action.
| Compound | Mechanism of Action | Primary Use | Relevance for Comparison |
| Prucalopride | Selective, high-affinity 5-HT₄ receptor agonist.[2] | Chronic idiopathic constipation.[2] | Positive control and benchmark for 5-HT₄ receptor agonism. |
| Cisapride | 5-HT₄ receptor agonist.[2] | Gastroesophageal reflux disease (withdrawn from many markets due to cardiovascular side effects).[2] | Historical benchmark, highlights the importance of selectivity profiling. |
| Tegaserod | Partial 5-HT₄ receptor agonist.[2] | Irritable bowel syndrome with constipation (use is restricted).[2] | Comparison for partial agonism and different chemical scaffold. |
| Linaclotide | Guanylate cyclase-C agonist.[4] | Chronic idiopathic constipation, IBS-C.[4] | Negative control for 5-HT₄ receptor-specific assays, represents an alternative therapeutic mechanism. |
| Lubiprostone | Chloride channel activator.[4] | Chronic idiopathic constipation, IBS-C.[4] | Negative control, demonstrates a distinct pathway for prokinetic effects. |
Signaling Pathway of 5-HT₄ Receptor Activation
Caption: Simplified signaling pathway of 5-HT₄ receptor activation.
Conclusion
The validation of bioassays for this compound and its derivatives requires a multi-faceted approach. By employing a combination of binding and functional assays, researchers can build a comprehensive pharmacological profile of these compounds. This guide provides the foundational knowledge and practical protocols to design and execute robust validation studies, ultimately contributing to the development of safe and effective therapeutics targeting the 5-HT₄ receptor.
References
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Prins, K., et al. (2000). An improved in vitro bioassay for the study of 5-HT(4) receptors in the human isolated large intestinal circular muscle. British Journal of Pharmacology, 129(8), 1601–1608. [Link]
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El-Kimary, E. I., et al. (2023). Bioanalytical Validated Spectrofluorimetric Method for the Determination of Prucalopride succinate in Human Urine Samples and Its Greenness Evaluation. Pharmaceutical Chemistry Journal, 56(11), 1475-1482. [Link]
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Hoffman, J. M., et al. (2020). Pro-Kinetic Actions of Luminally-Acting 5-HT4 Receptor Agonists. Gastroenterology, 159(5), 1898–1911.e10. [Link]
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Prins, K., et al. (2000). An improved in vitro bioassay for the study of 5-HT4 receptors in the human isolated large intestinal circular muscle. British Journal of Pharmacology, 129(8), 1601–1608. [Link]
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Eurofins. (2023, March 27). Validated Bioassays for Accelerating GLP 1 & -2 Therapeutics [Video]. YouTube. [Link]
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Malin, D., et al. (2021). Impact of 5-HT4 Receptors on Neuron–Glial Network Activity In Vitro. International Journal of Molecular Sciences, 22(19), 10473. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide (CAS No: 123654-26-2), an important intermediate in pharmaceutical synthesis.[1][2] The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact.
Hazard Profile and Risk Assessment: The "Why" Behind the Precautions
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is classified with several key hazards that dictate our procedural choices.
According to the Globally Harmonized System (GHS), this compound presents the following risks[3]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
These classifications necessitate the use of robust personal protective equipment (PPE) and engineering controls to prevent exposure during all handling and disposal stages. The presence of a chlorine atom classifies it as a halogenated organic compound , a critical factor for waste segregation to ensure proper final treatment and to avoid unnecessary disposal costs.[4][5]
Core Principles of Chemical Waste Management
Effective disposal is not merely about discarding unwanted material; it is a systematic process governed by principles of safety and regulatory compliance.
-
Waste Segregation is Paramount: The single most important step is the correct categorization of waste. As a chlorinated substance, this compound must be disposed of in a designated halogenated organic waste stream.[4][6][7] Co-mingling this with non-halogenated waste can lead to complex and expensive disposal processes and violates regulatory standards.[4][5]
-
Incompatibility Avoidance: This compound is an acidic organic molecule.[8] It must be kept separate from bases to prevent vigorous and potentially hazardous neutralization reactions. Furthermore, it should not be mixed with other reactive waste streams, such as those containing heavy metals, cyanides, or strong oxidizing agents.[4][7]
-
Environmental Protection: Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[5][9][10] Its entry into sewer systems or landfills can cause significant environmental harm. All disposal must be handled by an approved and licensed waste management facility.[5][11]
Personnel Protection and Engineering Controls
Before beginning any disposal procedure, establishing a safe working environment is crucial.
| Protection Type | Specification & Rationale | Sources |
| Engineering Controls | All handling and transfers of this compound, especially in its solid (powder) form, must occur within a certified chemical fume hood to mitigate inhalation risks.[4] An eyewash station and safety shower must be readily accessible.[11] | [4][11] |
| Hand Protection | Wear chemical-impermeable gloves (e.g., nitrile). Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contact. | [9] |
| Eye/Face Protection | Wear tightly fitting safety goggles with side shields. A face shield may be required if there is a significant risk of splashing. | |
| Body Protection | A standard laboratory coat is mandatory. For larger quantities or in the event of a spill, impervious clothing may be necessary. | [11] |
| Respiratory Protection | If working outside a fume hood (not recommended) or if dust formation is unavoidable, a NIOSH/MSHA-approved respirator with appropriate particulate filters is required.[10][11] | [10][11] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the compliant disposal of this compound.
Step 1: Waste Characterization and Segregation
-
Identify: Positively identify the waste as this compound.
-
Classify: Designate the material for the "Halogenated Organic Solid Waste" stream.
-
Verify: Ensure no other incompatible waste types are present in the designated container.
Step 2: Container Selection and Management
-
Select Container: Obtain a waste container specifically designated for halogenated organic solids. This container must be in good condition, compatible with the chemical, and feature a secure, vapor-tight lid.[5][6]
-
Keep Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[4][6] This minimizes vapor exposure and prevents spills.
Step 3: Transfer and Labeling
-
Transfer: Working within a fume hood, carefully transfer the solid waste into the designated container using a scoop or spatula. Avoid any actions that could generate dust.[9][10]
-
Label Immediately: As soon as the first material is added, affix a "Hazardous Waste" tag to the container.[4]
-
Complete Label: The label must include:
Step 4: On-Site Storage and Final Disposal
-
Storage Location: Store the sealed container in a designated and properly marked Satellite Accumulation Area.[4]
-
Secondary Containment: The container must be placed within a secondary containment bin or tray to contain any potential leaks.[4][12]
-
Arrange Pickup: Once the container is full, or in accordance with institutional timelines, arrange for its collection by your organization's licensed hazardous waste disposal contractor.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures: Spills and Exposures
In the event of an accident, a swift and correct response is critical.
-
In Case of a Spill:
-
Evacuate all non-essential personnel from the immediate area.[9]
-
Ensure the area is well-ventilated, preferably by a fume hood.
-
Wearing full PPE, prevent the spill from spreading or entering drains.[9][10]
-
For a solid spill, carefully sweep or scoop the material into a designated waste container without creating dust.[10]
-
Decontaminate the area as per your institution's standard operating procedures.
-
-
In Case of Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[9][11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][11]
-
Inhalation: Move the affected person to fresh air immediately.[9][11]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[9][11]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.
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A Senior Application Scientist's Guide to Handling 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide
This document provides essential safety protocols and operational guidance for the handling and disposal of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide (CAS No: 182808-16-8). As a crucial intermediate in pharmaceutical research, particularly related to compounds like Prucalopride, its safe handling is paramount to ensuring both personnel safety and experimental integrity.[1][2] This guide is built on established safety principles for halogenated organic compounds and data from structurally similar molecules to provide a robust framework for laboratory professionals.
Understanding the Hazard: The 'Why' Behind the Precautions
While a specific Safety Data Sheet (SDS) for the carboxamide is not universally available, a comprehensive hazard assessment can be derived from its close analogue, 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. The primary difference is the substitution of a hydroxyl group (-OH) with an amino group (-NH2), which does not fundamentally alter the core hazards associated with the chlorinated benzofuran structure.
The known hazards for the carboxylic acid analogue are classified under the Globally Harmonized System (GHS) and provide a reliable basis for our safety protocols.[3]
| Hazard Class | GHS Hazard Statement | Implication for Laboratory Handling |
| Acute Toxicity | H302: Harmful if swallowed | Ingestion must be prevented through strict hygiene; no eating or drinking in the lab. |
| H312: Harmful in contact with skin | Dermal contact must be avoided. This necessitates appropriate gloves and protective clothing. | |
| H332: Harmful if inhaled | Inhalation of dust or aerosols must be controlled, primarily through engineering controls like fume hoods. | |
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause inflammation, redness, or discomfort. Protective gloves are mandatory. |
| Eye Irritation | H319: Causes serious eye irritation | The chemical can cause significant, potentially damaging, eye irritation. Eye protection is non-negotiable. |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhaling dust can irritate the respiratory tract. Work must be conducted in well-ventilated areas. |
These classifications underscore the primary routes of potential exposure: inhalation, dermal (skin) contact, and ocular (eye) contact . Our entire PPE strategy is designed to create effective barriers against these routes.
Core Protective Measures: A Multi-Layered Defense System
The selection of Personal Protective Equipment (PPE) is the final and most personal line of defense, supplementing essential engineering controls like chemical fume hoods.
Primary Engineering Control: The Chemical Fume Hood
All operations involving the handling of solid this compound or its solutions must be conducted within a properly functioning chemical fume hood.[4] This is the most critical step in preventing respiratory exposure to airborne particles or vapors.
Essential Personal Protective Equipment
-
Respiratory Protection: For routine handling of small quantities within a fume hood, a respirator is not typically required. However, if there is a risk of dust generation outside of a containment system (e.g., cleaning a spill), a NIOSH-approved respirator (e.g., a full-face respirator with appropriate cartridges) should be used.[5]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or are NIOSH-approved (US) at all times.[5] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when handling larger volumes of solutions.
-
Skin and Body Protection:
-
Gloves: Powder-free nitrile or neoprene gloves are required.[6] For tasks involving prolonged contact or handling of concentrated solutions, consider double-gloving. Always inspect gloves for tears or holes before use and change them frequently (every 30-60 minutes is good practice) or immediately after known contact.[7]
-
Protective Clothing: A long-sleeved laboratory coat is mandatory. For compounding or large-scale operations, impervious or disposable gowns are preferred to prevent saturation and contamination of personal clothing.[6]
-
-
Footwear: Closed-toe shoes made of a non-porous material are required to protect from spills.[4]
Operational Plan: PPE in Practice
The specific PPE required can be adapted based on the task. The following workflow provides a procedural guide for common laboratory operations.
Caption: PPE selection workflow based on the laboratory task.
Experimental Protocol: Step-by-Step PPE Usage
-
Preparation:
-
Ensure the chemical fume hood is operational and uncluttered.
-
Don a lab coat and safety goggles.
-
Put on the first pair of nitrile gloves. If double-gloving, put on the second pair, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.[7]
-
-
Handling (e.g., Weighing):
-
Perform all manipulations deep within the fume hood.
-
Use disposable weigh boats and spatulas to minimize cleaning of contaminated equipment.
-
Avoid creating dust clouds. If dust is unavoidable, an N95 mask may be considered as a supplementary precaution even within the hood.
-
-
Post-Handling & Cleanup:
-
Decontaminate any non-disposable equipment used.
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
-
Doffing (Removing) PPE:
-
This is a critical step to prevent self-contamination.
-
Outer Gloves (if used): Remove and discard into the designated waste container.
-
Lab Coat/Gown: Remove by rolling it inside-out and discard appropriately.
-
Inner Gloves: Remove the final pair of gloves by peeling them off without touching the outer surface. Discard into waste.
-
Eye Protection: Remove last, after hands are clean.
-
Disposal Plan: Managing Halogenated Waste
As a chlorinated organic compound, this compound and all materials contaminated with it require specific disposal procedures. Under no circumstances should this chemical or its waste be disposed of down the drain. [4][8]
-
Solid Waste: All contaminated disposables, including gloves, weigh boats, paper towels, and disposable gowns, must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Waste." [4][9]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a separate, labeled container for "Halogenated Organic Liquid Waste."
-
Final Disposal: All waste containers must be handled and disposed of according to your institution's Environmental Health and Safety (EHS) protocols, which typically involve collection by a certified hazardous waste management company.[10]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring a safe laboratory environment while advancing their critical work.
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ChemicalBook. (2025). Chemical Safety Data Sheet for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
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Biosynth. (n.d.). 4-Amino-5-chloro-2,3-dihydro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide.
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PubChem. (n.d.). 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. National Center for Biotechnology Information.
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Echemi. (2019). 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid Safety Data Sheets.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
